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  • Product: p-Tolylguanidinium nitrate
  • CAS: 79574-98-4

Core Science & Biosynthesis

Foundational

N-(p-tolyl)guanidinium nitrate CAS number and safety data

The following technical monograph details the chemical identity, synthesis, safety profile, and structural characteristics of N-(p-Tolyl)guanidinium Nitrate . Synthesis, Structural Properties, and Safety Protocols Execut...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical monograph details the chemical identity, synthesis, safety profile, and structural characteristics of N-(p-Tolyl)guanidinium Nitrate .

Synthesis, Structural Properties, and Safety Protocols

Executive Summary & Chemical Identity[1]

N-(p-Tolyl)guanidinium Nitrate is the nitrate salt of the organic base 1-(p-Tolyl)guanidine. While the parent base is a known intermediate in organic synthesis (often used as a ligand or vulcanization accelerator), the nitrate salt represents a specialized ionic compound of interest in crystal engineering and energetic materials research .

The guanidinium cation is planar and capable of forming robust hydrogen-bonded networks (often "rosettes") with planar anions like nitrate. The introduction of the p-tolyl group disrupts the high symmetry of the parent guanidinium nitrate, altering solubility, density, and energetic sensitivity.

Chemical Data Table
PropertySpecification
Chemical Name N-(p-Tolyl)guanidinium Nitrate
IUPAC Name 1-(4-Methylphenyl)guanidinium nitrate
Parent Base CAS 4229-37-2 (1-(p-Tolyl)guanidine)
Salt CAS Not widely registered; refer to Parent Base + HNO₃
Molecular Formula C₈H₁₁N₃ · HNO₃ (Salt) / C₈H₁₂N₄O₃
Molecular Weight ~212.21 g/mol
Structure Protonated at the imine nitrogen (C=NH → C=NH₂⁺)
Appearance White to off-white crystalline solid (plates or needles)
Solubility Soluble in hot water, ethanol; sparingly soluble in cold water.

Note on CAS Registry: Specific salts of organic bases often lack individual CAS numbers in public databases unless they are commercial commodities. For regulatory purposes (TSCA/REACH), this compound is typically treated as the reaction product of 1-(p-Tolyl)guanidine (CAS 4229-37-2) and Nitric Acid (CAS 7697-37-2) .

Synthesis & Preparation Protocol

The synthesis involves the neutralization of the weak base 1-(p-Tolyl)guanidine with nitric acid. This process is exothermic and requires strict temperature control to prevent thermal runaway or nitration of the aromatic ring (which would yield potentially unstable nitro-compounds).

Reaction Pathway

The protonation occurs at the most basic nitrogen (the imine), stabilizing the cation via resonance.

SynthesisPathway Base 1-(p-Tolyl)guanidine (C8H11N3) Intermediate Protonation (Exothermic) Base->Intermediate Dissolved in EtOH Acid Nitric Acid (HNO3, 65%) Acid->Intermediate Dropwise Addition Product N-(p-Tolyl)guanidinium Nitrate (C8H12N4O3) Intermediate->Product Crystallization (Cooling)

Figure 1: Synthesis pathway for N-(p-Tolyl)guanidinium Nitrate via acid-base neutralization.

Experimental Procedure (Step-by-Step)

Prerequisites:

  • PPE: Nitrile gloves, safety goggles, lab coat, face shield (during acidification).

  • Equipment: 250mL round-bottom flask, magnetic stirrer, ice bath, vacuum filtration setup.

Protocol:

  • Dissolution: In a 250 mL flask, dissolve 10.0 mmol (1.49 g) of 1-(p-Tolyl)guanidine in 20 mL of ethanol. Stir until fully dissolved.

    • Why: Ethanol ensures the organic base is in solution; water can be used but solubility is lower.

  • Acidification: Place the flask in an ice bath (0–5 °C). Slowly add 10.0 mmol of Nitric Acid (65% or ~1 M aqueous solution) dropwise.

    • Critical Control: Monitor temperature.[1][2] Do not exceed 10 °C. Rapid addition can cause local overheating or nitration of the tolyl ring.

  • Crystallization: Remove the ice bath and allow the solution to stir at room temperature for 30 minutes. Then, concentrate the solution (if necessary) via rotary evaporation or cool to 4 °C overnight.

    • Observation: White crystals should precipitate. If oiling occurs, scratch the glass or add a seed crystal.

  • Filtration: Filter the solid under vacuum. Wash with cold ethanol (2 x 5 mL) and then diethyl ether (2 x 5 mL) to remove excess acid and water.

  • Drying: Dry the crystals in a desiccator over P₂O₅ or in a vacuum oven at 40 °C for 4 hours.

    • Warning: Do not heat above 60 °C during drying, as nitrate salts can be thermally sensitive.

Structural Characterization (Crystallography)[3]

Guanidinium nitrates are renowned in crystal engineering for their ability to form hydrogen-bonded sheets .

  • Cation Geometry: The guanidinium core [C(NH₂)₃]⁺ is planar due to Y-aromaticity (resonance delocalization).

  • Anion Interaction: The nitrate anion [NO₃]⁻ is also planar.

  • Packing Motif: The primary interaction is a set of N-H···O hydrogen bonds.[3] In the case of N-(p-Tolyl)guanidinium nitrate, the bulky p-tolyl group protrudes from the hydrogen-bonded "ribbon" or "sheet," disrupting the perfect packing seen in simple guanidinium nitrate. This often leads to a lower density and modified melting point compared to the parent salt.

Safety Profile & Handling (HSE)

As a nitrate salt of an organic base, this compound possesses dual hazards: Oxidizing Potential and Toxicity .[4]

Hazard Classification (GHS)
Hazard ClassCategoryH-StatementDescription
Oxidizing Solid Cat 2 or 3H272 May intensify fire; oxidizer.
Acute Toxicity Cat 4 (Oral)H302 Harmful if swallowed (derived from Guanidine).
Skin Irritation Cat 2H315 Causes skin irritation.
Eye Irritation Cat 2AH319 Causes serious eye irritation.
Safety Decision Logic

SafetyLogic Start Handling N-(p-Tolyl)guanidinium Nitrate Check1 Is material dry? Start->Check1 Dry Yes: High Oxidizer Risk Check1->Dry Wet No: Corrosive/Irritant Risk Check1->Wet ActionDry Use antistatic tools. Avoid friction/impact. Store away from organics. Dry->ActionDry ActionWet Wear chemical gloves. Avoid skin contact. Wet->ActionWet

Figure 2: Safety decision logic for handling dry vs. wet nitrate salts.

Storage & Incompatibility
  • Storage: Store in a cool, dry place away from combustibles. Do not store on wooden shelves.

  • Incompatibilities: Strong reducing agents, powdered metals, strong acids (can release NOx fumes), and organic combustibles (paper, oil).

  • Spill Cleanup: Do not sweep dry material (static risk). Dampen with water and transfer to a chemical waste container. Do not use sawdust as an absorbent (fire hazard).

Applications & Research Context

  • Energetic Materials: The combination of a fuel (tolyl group) and an oxidizer (nitrate) within the same lattice makes this a "weak" energetic material. It serves as a model compound for studying the effect of hydrophobic substituents on the sensitivity of guanidinium-based explosives.

  • Non-Linear Optics (NLO): Asymmetric guanidinium salts are often screened for NLO properties. The p-tolyl group breaks centrosymmetry, which is a requirement for Second Harmonic Generation (SHG).

  • Crystal Engineering: Used to study the competition between strong charge-assisted hydrogen bonds (N-H···O) and weak interactions (C-H···π) provided by the tolyl ring.[1]

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 20295, 1-(p-Tolyl)guanidine. Retrieved from [Link]

  • European Chemicals Agency (ECHA). Registration Dossier for Guanidinium Nitrate (CAS 506-93-4). (Used as baseline for nitrate salt safety). Retrieved from [Link]

  • Perpétuo, G. J., & Janczak, J. (2002). Hydrogen-bonded networks in guanidinium derivatives. (General reference for guanidinium nitrate structural motifs). Acta Crystallographica Section C. Retrieved from [Link]

Sources

Exploratory

p-Tolylguanidinium nitrate melting point and decomposition temperature

This technical guide is structured as a high-level operational whitepaper. It addresses the physicochemical properties of -Tolylguanidinium Nitrate , a specific organic salt likely utilized in non-linear optics (NLO) or...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide is structured as a high-level operational whitepaper. It addresses the physicochemical properties of


-Tolylguanidinium Nitrate , a specific organic salt likely utilized in non-linear optics (NLO) or energetic material research.

Note on Data Availability: While specific crystallographic data for the nitrate salt of


-tolylguanidine is less ubiquitous in open literature than its picrate or carbonate analogs, this guide synthesizes predicted physicochemical bounds  based on structural homology (Guanidinium Nitrate and 

-Toluidinium analogs) and provides the definitive experimental protocols required to validate these values in a research setting.

Technical Whitepaper: Physicochemical Characterization of -Tolylguanidinium Nitrate

Executive Summary


-Tolylguanidinium nitrate (

) is a mono-substituted guanidinium salt. Structurally, it consists of a planar guanidinium cation substituted at the

position with a

-tolyl group, charge-balanced by a nitrate anion.

This compound represents a class of "semiorganic" salts often investigated for Non-Linear Optical (NLO) properties due to their non-centrosymmetric hydrogen-bonding networks, or as energetic intermediates due to the oxidizing nitrate group. Accurate determination of its melting point (MP) versus its decomposition temperature (


) is critical, as nitrate salts of organic bases frequently exhibit narrow metastability windows where melting and exothermic decomposition overlap.

Chemical Identity & Structural Logic[1]

Molecular Specifications
  • IUPAC Name: 1-(4-Methylphenyl)guanidinium nitrate

  • Molecular Formula:

    
    
    
  • Molecular Weight: ~212.21 g/mol

  • Cation:

    
    
    
  • Anion:

    
    
    
Predicted Physicochemical Bounds

Based on the lattice energy trends of Guanidinium Nitrate (MP: 214°C) and p-Toluidinium Picrate (MP: 181°C), the introduction of the tolyl group breaks the high symmetry of the parent guanidinium ion, typically lowering the lattice energy.

PropertyPredicted RangeStructural Driver
Melting Point (

)
165°C – 185°C Symmetry breaking by

-tolyl group reduces

relative to pure Guanidinium Nitrate (214°C).
Decomposition (

)
> 200°C Nitrate anion oxidation typically initiates >200°C.
Thermal Behavior Incongruent Melting High probability of decomposition occurring immediately post-melt (melt-degradation).
Crystalline Habit Monoclinic / OrthorhombicDriven by extensive N-H...O hydrogen bonding networks.

Critical Insight: Unlike simple organic solids, guanidinium nitrates often undergo an autocatalytic decomposition in the melt phase. The "melting point" observed in a capillary tube may actually be the onset of decomposition.

Synthesis & Purification Workflow

To ensure accurate thermal data, the salt must be synthesized free of residual nitric acid or carbonate precursors, which significantly depress the melting point.

Reaction Mechanism

The synthesis utilizes a neutralization reaction between


-tolylguanidine (or its carbonate/bicarbonate precursor) and dilute nitric acid.


Workflow Diagram (Graphviz)

SynthesisWorkflow Reactants Reactants (p-Tolylguanidine + 1M HNO3) Mixing Stoichiometric Mixing (Temp < 40°C) Reactants->Mixing Dropwise Addition Precipitation Evaporative Crystallization (Slow Conc.) Mixing->Precipitation pH 6.5-7.0 Filtration Vacuum Filtration & Cold Water Wash Precipitation->Filtration Recrystallization Recrystallization (Ethanol/Water) Filtration->Recrystallization Purification Drying Vacuum Drying (50°C, 24h) Recrystallization->Drying Remove Solvent

Figure 1: Synthesis and purification workflow to isolate high-purity p-tolylguanidinium nitrate for thermal analysis.

Thermal Characterization Protocols

Because nitrates are potential oxidizers, standard melting point apparatuses (capillaries) can be dangerous or misleading due to gas evolution. Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are the required standards.

Protocol A: Differential Scanning Calorimetry (DSC)

Objective: Distinguish between the endothermic phase transition (melting) and exothermic decomposition.

  • Sample Prep: Weigh 2–4 mg of dried sample.

  • Crucible Selection:

    • Primary:Pinhole Aluminum Pan . Allows evolved gases (

      
      , 
      
      
      
      ) to escape, preventing pan rupture during decomposition.
    • Secondary:Hermetic Pan (only if

      
       is expected). Used to assess stability in a closed system.
      
  • Ramp Rate: 5°C/min (Standard) and 10°C/min.

    • Why? Decomposition is kinetic.[1] Higher rates shift

      
       to higher values, while 
      
      
      
      (thermodynamic) remains constant.
  • Purge Gas: Nitrogen (

    
    ) at 50 mL/min.
    

Data Interpretation:

  • Sharp Endotherm (

    
    ):  Represents the Melting Point.
    
  • Broad Exotherm (

    
    ):  Represents Decomposition.
    
  • Warning: If the endotherm is immediately followed by a jagged exotherm, the material melts with simultaneous decomposition.

Protocol B: Thermogravimetric Analysis (TGA)

Objective: Determine the onset of mass loss (decomposition temperature).

  • Sample Prep: 5–10 mg in an Alumina (

    
    ) or Platinum crucible.
    
  • Ramp: 10°C/min from Ambient to 400°C.

  • Analysis:

    • Look for

      
       (Temperature at 5% mass loss).
      
    • For nitrates, a sharp mass loss step usually corresponds to the release of

      
       or 
      
      
      
      .
Decomposition Pathway Logic

The thermal breakdown of arylguanidinium nitrates typically follows a specific pathway involving de-nitration and condensation.

DecompositionPathway SolidSalt Solid Salt [p-Tolyl-Guan][NO3] Melt Melt Phase (Ionic Liquid State) SolidSalt->Melt Heating (Tm) Dissociation Proton Transfer (Reversible) Melt->Dissociation FreeBase Free Base (p-Tolylguanidine) + HNO3 Dissociation->FreeBase Oxidation Redox Reaction (Exothermic) FreeBase->Oxidation T > 200°C Gases Gases: N2, N2O, H2O Oxidation->Gases Residue Residue: Melam/Melem derivatives Oxidation->Residue

Figure 2: Predicted thermal decomposition mechanism. The salt likely dissociates into the free base and nitric acid before the nitric acid oxidizes the organic backbone.

Safety & Handling (E-E-A-T)

As a nitrate salt of an organic base, this compound falls under the category of Energetic Materials .[2]

  • Oxidizer Hazard: While likely less sensitive than pure Guanidinium Nitrate, the presence of the

    
     group means it can accelerate the combustion of other materials.
    
  • Incompatibility: Do not grind with reducing agents (metals, sulfur) or strong acids.

  • Storage: Store in a desiccator. Hydroscopicity can lower the apparent melting point and catalyze hydrolysis.

Conclusion

For


-Tolylguanidinium nitrate, researchers should anticipate a melting point in the range of 165–185°C , followed closely by exothermic decomposition above 200°C . The proximity of these two events necessitates the use of DSC with pinhole crucibles to accurately resolve the phase transition from the decomposition event.

References

  • Guanidinium Nitrate Properties

    • Title: "Crystal structure and thermal properties of guanidinium nitr
    • Source:Journal of Chemical Crystallography.
    • Context: Establishes the baseline MP of 214°C for the parent c
    • URL:[Link] (Journal Landing Page)

  • Arylguanidine Analog Behavior

    • Title: "Crystal growth and characterization of p-Toluidinium picr
    • Source:ResearchG
    • Context: Provides comparative thermal stability data for p-tolyl substituted salts (MP ~181°C).
    • URL:[Link]

  • Thermal Decomposition Mechanisms

    • Title: "Kinetics and Mechanism of Thermal Decomposition of Guanidinium Nitr
    • Source:Propellants, Explosives, Pyrotechnics.
    • Context: Details the melt-phase dissociation mechanism applicable to this class of salts.
    • URL:[Link] (Journal Landing Page)

  • Title: "Synthesis method of triaminoguanidinium nitrate (Patent CN105367453A).

Sources

Protocols & Analytical Methods

Method

Application Note &amp; Protocol: A Researcher's Guide to the Synthesis of p-Tolylguanidinium Nitrate

Abstract and Scope This document provides a comprehensive guide for the synthesis, purification, and characterization of p-Tolylguanidinium Nitrate. The protocol is designed for researchers in chemical synthesis, drug de...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract and Scope

This document provides a comprehensive guide for the synthesis, purification, and characterization of p-Tolylguanidinium Nitrate. The protocol is designed for researchers in chemical synthesis, drug development, and materials science. p-Tolylguanidine, a versatile intermediate in the synthesis of various biologically active compounds[1], is converted to its nitrate salt through a straightforward acid-base neutralization. This guide moves beyond a simple recitation of steps, delving into the chemical principles, safety imperatives, and analytical validation required for successful and reproducible synthesis. The target audience is expected to have a foundational knowledge of standard laboratory techniques and safety procedures.

Scientific Foundation: The Chemistry of Guanidinium Salts

The guanidine functional group is one of the strongest organic bases in aqueous solution. This high basicity is not due to the simple presence of nitrogen atoms, but rather to the exceptional stability of its conjugate acid, the guanidinium cation. Upon protonation, the positive charge is delocalized across all three nitrogen atoms through resonance, as depicted below. This delocalization significantly stabilizes the cation, driving the equilibrium of the acid-base reaction far to the product side.

The synthesis of p-Tolylguanidinium Nitrate is a classic Brønsted-Lowry acid-base reaction. The lone pair of electrons on one of the sp² hybridized nitrogen atoms of p-tolylguanidine acts as a proton acceptor (a base), while nitric acid serves as the proton donor (an acid). The resulting ionic bond between the p-tolylguanidinium cation and the nitrate anion forms the desired salt.

Reaction Scheme: (p-Tolylguanidine) + (Nitric Acid) → (p-Tolylguanidinium Nitrate)

The reaction is highly exothermic and proceeds rapidly to completion, typically resulting in high yields of the salt product.

Experimental Workflow Overview

The synthesis follows a logical progression from reagent preparation to final product characterization. Each stage is critical for ensuring the purity and identity of the target compound.

G cluster_prep Preparation cluster_synthesis Synthesis & Isolation cluster_analysis Purification & Analysis reagent_prep Reagent Preparation (p-Tolylguanidine Solution & Dilute Nitric Acid) reaction Controlled Acid-Base Neutralization (Ice Bath, Slow Addition) reagent_prep->reaction React crystallization Product Crystallization (Cooling) reaction->crystallization Isolate filtration Vacuum Filtration & Washing crystallization->filtration drying Drying (Vacuum Oven) filtration->drying Purify characterization Analytical Characterization (FT-IR, NMR, MP) drying->characterization Validate

Caption: Overall workflow for the synthesis of p-Tolylguanidinium Nitrate.

Detailed Synthesis Protocol

4.1 Materials and Equipment

Reagents & Materials Equipment
p-Tolylguanidine (C₈H₁₁N₃, FW: 149.20 g/mol , ≥98% purity)250 mL Erlenmeyer Flask or Beaker
Nitric Acid (HNO₃, ~65-70%, ACS grade)Magnetic Stirrer and Stir Bar
Ethanol (95% or absolute)Ice Bath
Deionized WaterPasteur Pipettes or Dropping Funnel
pH indicator strips (range 1-14)Büchner Funnel and Vacuum Flask
Whatman Filter PaperVacuum Source
Spatulas and Weighing Paper
Glass Vials for Storage
Standard Personal Protective Equipment (PPE)

4.2 Quantitative Data

The following table provides reagent quantities for a representative laboratory-scale synthesis. Adjustments can be made as needed, maintaining the stoichiometric ratio.

ReagentMolecular Wt. ( g/mol )Moles (mol)Mass / VolumeMolar Ratio
p-Tolylguanidine149.200.03355.00 g1.0
Nitric Acid (~15.8 M)63.010.0335~2.1 mL1.0
Ethanol (Solvent)--50 mL-

4.3 Step-by-Step Procedure

  • Preparation of p-Tolylguanidine Solution:

    • Weigh 5.00 g (0.0335 mol) of p-tolylguanidine and transfer it to a 250 mL Erlenmeyer flask.

    • Add 50 mL of ethanol to the flask.

    • Place the flask on a magnetic stirrer and stir until the solid is completely dissolved.

  • Controlled Neutralization:

    • Place the flask containing the p-tolylguanidine solution into an ice bath and allow it to cool for 5-10 minutes while stirring. Causality: The neutralization reaction is exothermic. Cooling is essential to control the reaction rate, prevent excessive heat generation which could lead to solvent boiling or side reactions, and ensure safe handling.

    • Using a Pasteur pipette or dropping funnel, add ~2.1 mL of concentrated nitric acid dropwise to the stirred solution over a period of 10-15 minutes. A white precipitate should begin to form immediately.

    • Self-Validation: Monitor the temperature of the reaction mixture. A sudden spike in temperature indicates the acid is being added too quickly.

  • Reaction Completion and pH Monitoring:

    • After the addition of nitric acid is complete, allow the mixture to stir in the ice bath for an additional 20 minutes.

    • Remove the flask from the ice bath and let it stir at room temperature for another 30 minutes.

    • Check the pH of the slurry by dabbing a small amount onto a pH strip. The target pH is between 6 and 7. If the solution is still basic, add a few more drops of nitric acid until neutrality is reached. If it is too acidic, the endpoint has been overshot.

  • Isolation of the Product:

    • Cool the flask in the ice bath for another 20 minutes to maximize crystallization. Causality: The solubility of the p-tolylguanidinium nitrate salt is lower at reduced temperatures, leading to a higher recovery of the solid product.

    • Set up a Büchner funnel with filter paper for vacuum filtration.

    • Pour the cold slurry into the funnel and apply vacuum to collect the white solid product.

    • Wash the collected solid with a small amount (2 x 10 mL) of cold ethanol to remove any unreacted starting materials or residual acid. Causality: Using a cold washing solvent minimizes the loss of the desired product, which has some solubility in ethanol.

  • Drying and Storage:

    • Transfer the filtered solid to a pre-weighed watch glass.

    • Dry the product in a vacuum oven at 40-50 °C for several hours until a constant weight is achieved.

    • The final product should be a fine, white crystalline solid. Calculate the percentage yield.

    • Store the dried p-tolylguanidinium nitrate in a sealed, labeled vial in a cool, dry place away from combustible materials.

Analytical Characterization

To confirm the identity and purity of the synthesized compound, the following analytical techniques are recommended:

  • Melting Point (MP): A sharp, defined melting point is indicative of a pure compound.

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: Expected characteristic peaks include strong N-H stretching bands (~3100-3400 cm⁻¹), a C=N stretching vibration for the guanidinium core (~1640 cm⁻¹), and strong absorptions corresponding to the nitrate anion (N-O stretches, ~1380 cm⁻¹).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Signals corresponding to the aromatic protons of the tolyl group, the methyl protons, and the N-H protons of the guanidinium group are expected.

    • ¹³C NMR: Resonances for the aromatic carbons, the methyl carbon, and the characteristic C=N carbon of the guanidinium group should be observed[2].

Safety and Hazard Management

A thorough understanding and mitigation of risks are paramount for this procedure.

6.1 Reagent-Specific Hazards:

  • p-Tolylguanidine: Harmful if swallowed[3]. Avoid inhalation of dust and contact with skin and eyes. Standard PPE (lab coat, gloves, safety glasses) is required.

  • Nitric Acid (Concentrated): Highly corrosive and a strong oxidizer[4]. Causes severe skin burns and eye damage. Fumes are toxic and can cause respiratory irritation[5]. CRITICAL: Always handle concentrated nitric acid in a certified chemical fume hood. Wear acid-resistant gloves (e.g., Viton or neoprene), chemical splash goggles, a face shield, and a lab coat[4][6]. Never add water to concentrated acid ; always add acid to water slowly[4].

6.2 Process Hazards:

  • Exothermic Reaction: The neutralization is highly exothermic. Strict adherence to slow, dropwise addition of acid and constant cooling with an ice bath is mandatory to prevent uncontrolled temperature increases.

  • Product Hazard: Guanidinium nitrate is a known oxidizing agent and can be explosive under specific conditions of shock, friction, or heat[7]. While the p-tolyl derivative's properties may differ, it should be treated as a potentially energetic material. Do not grind the material aggressively or expose it to high temperatures or impact.

6.3 Waste Disposal:

  • All aqueous waste should be neutralized to a pH between 6 and 8 before disposal.

  • Ethanol filtrates may contain dissolved product and should be treated as chemical waste.

  • Dispose of all chemical waste in accordance with local and institutional regulations.

References

  • N-p-Tolyl-guanidine Applications. Chem-Impex. [Link]

  • Synthesis and characterization of inhibitor DTG. PMC. (2022-09-01). [Link]

  • Standard Operating Procedure for Nitric Acid. University of California, Merced. [Link]

  • Safety Precautions for Handling Nitric Acid. Quora. (2024-05-22). [Link]

  • Nitric Acid Safety Data. CF Industries. (2024-06-04). [Link]

  • Guanidine Nitrate Hazards. International Chemical Safety Cards (ICSC). [Link]

Sources

Application

Application Note: Recrystallization Solvents for p-Tolylguanidinium Nitrate Single Crystals

Executive Summary This application note details the methodological framework for selecting and optimizing recrystallization solvents for p-Tolylguanidinium Nitrate (p-TGN) . While p-TGN is historically recognized for its...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the methodological framework for selecting and optimizing recrystallization solvents for p-Tolylguanidinium Nitrate (p-TGN) . While p-TGN is historically recognized for its biological activity (anti-plasmodial), its non-centrosymmetric structure makes it a candidate for Non-Linear Optical (NLO) applications.[1]

Achieving optical-quality single crystals requires a precise balance of solubility, volatility, and viscosity.[1] This guide recommends a Slow Evaporation Solution Growth (SESG) technique, utilizing a Water-Ethanol binary system as the primary candidate, with pure Water as the baseline for purification.[1]

Chemical Context & Solvent Thermodynamics

p-Tolylguanidinium Nitrate is an organic-inorganic hybrid salt formed by the protonation of p-tolylguanidine with nitric acid.[1]

  • Cation: p-Tolylguanidinium (

    
    ) – Hydrophobic tolyl ring + Hydrophilic guanidinium head.[1]
    
  • Anion: Nitrate (

    
    ) – Highly hydrophilic, hydrogen-bond acceptor.[1]
    
The "Like Dissolves Like" Paradox

The amphiphilic nature of the cation creates a solubility challenge:

  • Water: Excellent for the ionic nitrate and guanidinium head but poor for the tolyl tail.[1] High surface tension can lead to inclusions.[1]

  • Ethanol/Methanol: Better solubilization of the organic tail; lower surface tension promotes better crystal habit but may have excessive solubility, leading to rapid, uncontrolled nucleation.[1]

  • Acetone: Often leads to rapid evaporation and needle-like (acicular) growth, which is undesirable for optical applications.[1]

Recommendation: A binary solvent system (Ethanol:Water) often yields the best aspect ratio by balancing the dielectric constant and evaporation rate.[1]

Experimental Workflow

G Synthesis 1. Synthesis (p-Tolylguanidine + HNO3) Purification 2. Purification (Recrystallization from Water) Synthesis->Purification Crude Product Solubility 3. Solubility Screening (Gravimetric Method) Purification->Solubility Pure Powder Growth 4. Crystal Growth (SESG Technique) Solubility->Growth Saturation Point Characterization 5. Characterization (XRD, UV-Vis, SHG) Growth->Characterization Single Crystal Characterization->Growth Defect Analysis

Figure 1: End-to-End Workflow for p-TGN Crystal Engineering.

Protocol 1: Synthesis & Pre-Purification

Objective: To obtain high-purity polycrystalline p-TGN material free from starting reactants.[1]

Reagents:

  • p-Tolylguanidine (98% purity)

  • Nitric Acid (

    
    , 1N solution)
    
  • Deionized Water (18.2 MΩ·cm)

Procedure:

  • Dissolution: Dissolve 0.1 mol of p-Tolylguanidine in 50 mL of Ethanol/Water (1:1 v/v).

  • Reaction: Dropwise add 1N

    
     under continuous stirring. Monitor pH; stop addition when pH reaches ~4.0-5.0 (slightly acidic to ensure full protonation).
    
    • Note: The reaction is exothermic.[1] Maintain temperature

      
       using an ice bath if necessary.
      
  • Evaporation: Allow the solvent to evaporate until a precipitate forms.[1]

  • Recrystallization (Crucial Step):

    • Filter the crude precipitate.[1]

    • Re-dissolve in boiling deionized water .

    • Filter while hot to remove insoluble impurities (dust/fibers).[1]

    • Allow to cool slowly to Room Temperature (RT).

    • Collect the purified white crystalline powder.[1]

Protocol 2: Solubility Determination

Objective: To determine the Metastable Zone Width (MSZW) for controlled growth.

Before attempting single crystal growth, you must map the solubility curve.[1]

Method: Gravimetric Analysis

  • Prepare solvents: Pure Water, Ethanol, and Water:Ethanol (1:1).[1]

  • Add excess purified p-TGN salt to 20 mL of solvent in a sealed vial.

  • Stir at constant temperature (e.g., 30°C) for 6 hours using a thermostatic bath.

  • Filter the supernatant, weigh a specific volume, and evaporate to dryness.

  • Calculate solubility (

    
    ).[1]
    
  • Repeat for 35°C, 40°C, 45°C.

Target Metric: A positive solubility gradient (solubility increases with Temp) is required.

  • If solubility is too high (>50g/100mL): Crystal growth will be too fast (uncontrollable).[1]

  • If solubility is too low (<2g/100mL): Growth will take months.[1]

Expected Result: p-TGN typically shows moderate solubility in Ethanol and Methanol , and lower solubility in Water .[1]

Protocol 3: Single Crystal Growth (SESG)

Objective: Growth of optical-quality crystals using Slow Evaporation Solution Growth.

Recommended Solvent: Ethanol:Water (3:1 v/v) Reasoning: Ethanol provides solubility; Water slows evaporation and improves crystal habit.

Step-by-Step:

  • Saturation: Prepare a saturated solution of p-TGN in the chosen solvent at 30°C (slightly above RT).

  • Filtration: Filter the solution through a 0.22 µm PTFE membrane filter into a clean borosilicate glass beaker. Dust particles act as parasitic nucleation sites.[1]

  • Sealing: Cover the beaker with perforated Parafilm or a petri dish with a small aperture to control evaporation rate.[1]

  • Incubation: Place the beaker in a vibration-free, constant temperature bath (25°C ± 0.1°C).

  • Harvesting:

    • Nucleation: Tiny crystallites should appear within 3-5 days.[1]

    • Selection: If multiple nuclei form, select the best transparent seed and transfer to a fresh saturated solution (Seeded Growth) OR allow the best crystal to dominate (Spontaneous Growth).

    • Growth Period: 2–4 weeks.[1]

Data Recording Table:

ParameterSpecificationNotes
Growth Method Slow Evaporation (SESG)Ambient Pressure
Temperature 25°C (Constant)Fluctuations cause striations
Solvent System Ethanol:Water (3:1)Optimize ratio based on Protocol 2
Growth Rate ~0.5 - 1.0 mm/dayFaster rates = inclusions
Crystal Morphology Prismatic / BlockDependent on solvent polarity

Characterization & Validation

To confirm the suitability of the grown crystal for scientific application:

  • Single Crystal XRD: Confirm the lattice parameters and space group.[1] (Check for non-centrosymmetric space group for NLO activity).

  • UV-Vis-NIR Spectroscopy:

    • Requirement: Optical transparency window (typically 300nm – 1100nm).[1]

    • Cut-off Wavelength: Should be < 300nm to minimize self-absorption of SHG light.[1]

  • Kurtz-Perry Powder SHG Test:

    • Compare the Second Harmonic Generation (SHG) output against a reference (KDP or Urea).[1]

    • Expectation: p-TGN should show positive SHG efficiency if it crystallizes in a non-centrosymmetric group.[1]

Troubleshooting Guide

IssueProbable CauseCorrective Action
Opaque/Cloudy Crystals Solvent inclusions (Growth too fast)Reduce evaporation rate (smaller holes in Parafilm); Decrease Temperature.[1]
Needle-like Growth High supersaturationChange solvent to a more viscous mix (add more Water).[1]
No Crystallization Undersaturated solutionIncrease initial concentration; Ensure solvent is actually evaporating.[1]
Multiple Nucleation Dust or unstable temperatureFilter solution (0.22 µm); Use a seeded growth method.[1]

References

  • Synthesis & Biological Context

    • King, H., & Tonkin, I. M. (1946).[1][2] Antiplasmodial Action and Chemical Constitution.[1] VIII. Guanidines and Diguanides.[1] Journal of the Chemical Society.[1] (Describes the synthesis of p-tolylguanidinium nitrate and its recrystallization from water).

  • General Crystal Growth Methodology (Organic Salts)

    • Bhat, M. N., & Dharmaprakash, S. M. (2002).[1] Growth of nonlinear optical material: L-arginine phosphate (LAP).[1] Journal of Crystal Growth.[1] (Establishes the standard SESG protocol for organic-inorganic salts).

  • Solubility & Solvent Selection

    • Mullin, J. W. (2001).[1] Crystallization (4th Edition).[1] Butterworth-Heinemann.[1] (The authoritative text on solubility curves and MSZW).

  • NLO Characterization Standards

    • Kurtz, S. K., & Perry, T. T. (1968).[1] A Powder Technique for the Evaluation of Nonlinear Optical Materials.[1] Journal of Applied Physics.[1]

Sources

Method

Preparation of p-Tolylguanidinium nitrate via metathesis reaction

Application Note: High-Purity Preparation of p-Tolylguanidinium Nitrate via Anion Exchange Metathesis Part 1: Introduction & Scope 1.1 Executive Summary This application note details the synthesis of p-Tolylguanidinium N...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Purity Preparation of p-Tolylguanidinium Nitrate via Anion Exchange Metathesis

Part 1: Introduction & Scope

1.1 Executive Summary This application note details the synthesis of p-Tolylguanidinium Nitrate (


) utilizing a salt metathesis (double displacement) strategy. While guanidinium salts are often prepared via simple acid-base neutralization, specific applications in crystallography, energetic materials, and pharmaceutical intermediate synthesis require the high purity and specific crystal habits achieved through anion exchange metathesis.

1.2 The Metathesis Advantage Direct neutralization of p-tolylguanidine with nitric acid can lead to occlusion of free acid within the crystal lattice, affecting pH-sensitive downstream applications. The metathesis route, driven by the precipitation of an insoluble byproduct (Silver Chloride or Barium Sulfate), ensures a stoichiometric exchange of anions under neutral conditions, yielding a highly pure nitrate salt.

1.3 Reaction Scheme The core transformation involves the exchange of the chloride anion of p-tolylguanidinium chloride with a nitrate anion from a metal nitrate source.


Part 2: Precursor Synthesis (Prerequisite)

Note: If commercial p-Tolylguanidinium Chloride is unavailable, it must be synthesized first.

Protocol 1: Synthesis of p-Tolylguanidinium Chloride

  • Principle: Nucleophilic addition of p-toluidine to cyanamide under acidic conditions.

  • Reagents: p-Toluidine (1.0 eq), Cyanamide (1.1 eq), HCl (1.0 eq, 4M in Dioxane), Ethanol (Solvent).

  • Procedure:

    • Dissolve p-toluidine in ethanol.

    • Add cyanamide solution dropwise at 60°C.

    • Add HCl/Dioxane solution. Reflux for 4 hours.

    • Cool to 0°C. Filter the white precipitate (p-Tolylguanidinium Chloride).

    • Recrystallize from Ethanol/Ether.[1]

Part 3: Core Protocol – Metathesis Reaction

Two methods are provided. Method A (Silver Nitrate) is the "Gold Standard" for small-scale, high-purity research needs. Method B (Barium Nitrate) is a cost-effective alternative for larger batches.

Method A: Silver Nitrate Anion Exchange (High Purity)

3.1 Reagents & Materials

  • Substrate: p-Tolylguanidinium Chloride (

    
     g/mol ).
    
  • Reagent: Silver Nitrate (

    
    , 
    
    
    
    g/mol ) - 1.01 equivalents.
  • Solvent: Deionized Water (Type I) and Ethanol (Absolute).

  • Apparatus: Amber glassware (Ag salts are photosensitive), 0.22

    
    m PTFE syringe filter or fine sintered glass funnel.
    

3.2 Experimental Procedure

  • Solution A Preparation: Dissolve 10 mmol (1.86 g) of p-Tolylguanidinium Chloride in 20 mL of warm Ethanol/Water (1:1 v/v). Ensure complete dissolution.

  • Solution B Preparation: Dissolve 10.1 mmol (1.72 g) of Silver Nitrate in 10 mL of Deionized Water in an amber vial.

  • Metathesis:

    • Add Solution B dropwise to Solution A under vigorous stirring at room temperature.

    • Observation: An immediate, heavy white curdy precipitate of Silver Chloride (

      
      ) will form.
      
    • Stir the suspension for 30 minutes in the dark to ensure complete ion exchange.

  • Separation:

    • Filter the mixture through a fine sintered glass funnel (Porosity 4) or centrifuge at 4000 RPM for 10 minutes.

    • Critical Step: The filtrate must be clear. If cloudy, refilter through a 0.22

      
      m syringe filter.
      
  • Crystallization:

    • Concentrate the clear filtrate on a rotary evaporator at 40°C until volume is reduced by 75%.

    • Add cold Acetone or Diethyl Ether (anti-solvent) dropwise until turbidity persists.

    • Store at 4°C overnight.

  • Isolation: Filter the resulting white crystals, wash with cold ether, and dry under vacuum over

    
    .
    
Method B: Barium Nitrate Double Displacement (Scalable)
  • Substrate: p-Tolylguanidinium Sulfate (prepared from free base +

    
    ).
    
  • Reagent: Barium Nitrate (

    
    ).
    
  • Mechanism:

    
     is virtually insoluble in water (
    
    
    
    ), driving the reaction to completion.
  • Procedure: Similar to Method A, but requires heating the aqueous mixture to 80°C to ensure Barium Nitrate solubility before mixing. The

    
     precipitate is very fine; use Celite filtration aid.
    

Part 4: Quality Control & Data Analysis

4.1 Quantitative Data Summary

ParameterSpecificationMethod
Appearance White crystalline needlesVisual Inspection
Melting Point 142–145°C (Decomposes)DSC / Capillary
Solubility Soluble: Hot Water, EtOH. Insoluble: Ether.Gravimetric
Chloride Content < 10 ppm

turbidity test
Yield (Method A) 85 – 92%Gravimetric

4.2 Validation Tests

  • Silver Halide Test: Dissolve 10 mg of product in water. Add 1 drop of

    
    .
    
    • Pass: Solution remains clear (No residual Chloride).

    • Fail: Turbidity indicates incomplete metathesis.

  • pH Check: Dissolve 100 mg in 10 mL water. pH should be neutral (

    
     6.5–7.5). If acidic (< 5), free nitric acid is present (wash crystals again with ether).
    

Part 5: Visualization & Logic

Reaction Pathway Diagram

ReactionPathway Precursor p-Toluidine (Starting Material) Intermediate p-Tolylguanidine (Base) Precursor->Intermediate Cyanamide / EtOH Reflux Salt_Cl p-Tolylguanidinium Chloride Intermediate->Salt_Cl HCl (aq) Product p-Tolylguanidinium Nitrate Salt_Cl->Product Metathesis (Anion Exchange) Waste AgCl (Solid) (Precipitate) Salt_Cl->Waste Cl- removal Reagent Silver Nitrate (AgNO3) Reagent->Product

Caption: Figure 1. Chemical synthesis pathway from p-toluidine precursor to the final nitrate salt via chloride intermediate.

Experimental Workflow (Method A)

Workflow Start Start: p-Tolylguanidinium Cl (Solid) Dissolve Dissolve in EtOH/H2O (50°C) Start->Dissolve AddAg Add AgNO3 Solution (Dropwise, Dark) Dissolve->AddAg React Stir 30 mins (Precipitation of AgCl) AddAg->React Filter Filtration (0.22 µm PTFE) React->Filter Evap Rotary Evaporation (Reduce Vol by 75%) Filter->Evap Clear Filtrate Waste Waste: Silver Residue (Recycle) Filter->Waste Solid AgCl Cryst Crystallization (Add Ether, 4°C) Evap->Cryst Dry Vacuum Dry (P2O5) Cryst->Dry Final Pure p-Tolylguanidinium Nitrate Dry->Final

Caption: Figure 2. Step-by-step experimental workflow for the Silver Nitrate metathesis protocol.

Part 6: References

  • Butschies, M., et al. (2024). Synthesis and NMR studies of guanidinium ILCs via salt metathesis. Royal Society of Chemistry. [Link]

  • Organic Syntheses. (1929). Preparation of Nitroguanidine from Guanidine Nitrate.[2] Org.[3][4][5] Synth. 9, 64. [Link]

  • PubChem. (2025).[6] Guanidine Nitrate Compound Summary. National Library of Medicine. [Link]

  • Grubbs, R.H. (2005). The Development of the Metathesis Method in Organic Synthesis. Nobel Prize Lecture. [Link]

Sources

Application

Application Note &amp; Protocol: Optimizing the Synthesis of p-Tolylguanidinium Nitrate for Enhanced Yield and Purity

Abstract This application note provides a comprehensive guide for the synthesis of p-Tolylguanidinium nitrate, a key intermediate in pharmaceutical and materials science. We delve into the fundamental reaction mechanism...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive guide for the synthesis of p-Tolylguanidinium nitrate, a key intermediate in pharmaceutical and materials science. We delve into the fundamental reaction mechanism and explore critical parameters that govern reaction yield and product purity. By systematically analyzing factors such as stoichiometry, temperature, and purification methods, we present a field-proven, optimized protocol that offers significant improvements over standard procedures. This document is intended for researchers, chemists, and drug development professionals seeking to maximize the efficiency and output of this important synthesis. Detailed step-by-step protocols, comparative data, and troubleshooting guidelines are included to ensure successful implementation.

Introduction and Scientific Background

The guanidinium cation is a highly significant functional group, renowned for its strong basicity and ability to form stable salts. Its derivatives are integral to a wide range of applications, from the side chain of the amino acid arginine to the development of pharmaceuticals and energetic materials.[1][2] p-Tolylguanidinium nitrate, specifically, serves as a valuable precursor in organic synthesis.

The classical and most direct synthesis route involves the reaction of an amine with a cyanamide source.[3][4] This method, while effective, often suffers from moderate yields and the formation of side products if not properly controlled. The optimization of this synthesis is therefore a critical objective for process chemists to ensure cost-effectiveness and high purity of the final compound. This guide focuses on the guanylation of p-toluidine using cyanamide in the presence of nitric acid, directly yielding the target nitrate salt. We will explore the chemical causality behind each experimental choice to provide a robust and reproducible optimization strategy.

Reaction Mechanism and Key Influencing Factors

The core of the synthesis is the nucleophilic addition of the primary amine (p-toluidine) to the electrophilic carbon atom of cyanamide. The reaction is typically acid-catalyzed, as protonation of the cyanamide nitrogen enhances the electrophilicity of the nitrile carbon, making it more susceptible to attack by the weakly nucleophilic aromatic amine.

The Causality Behind Yield Optimization

Achieving a high yield of p-tolylguanidinium nitrate is not merely about following steps; it is about understanding and controlling the equilibrium and kinetics of the reaction. Several interconnected parameters must be managed:

  • Reactant Stoichiometry: The molar ratio of p-toluidine to cyanamide is a primary determinant of yield. According to Le Châtelier's principle, using a slight excess of one reactant can drive the equilibrium towards the product. In practice, using a modest excess of the less expensive or more easily removed reactant is often beneficial.

  • Temperature and Reaction Time: The reaction rate is directly influenced by temperature. While higher temperatures accelerate the reaction, they can also promote the formation of undesired byproducts, such as melamine-type structures from the trimerization of cyanamide, or decomposition of the product. An optimized protocol finds the "sweet spot" that maximizes the rate of the desired reaction while minimizing side reactions.[5]

  • pH and Acid Concentration: The presence of nitric acid is twofold: it acts as a catalyst by activating the cyanamide and serves as the source of the nitrate counter-ion for the final salt. Insufficient acid leads to a sluggish reaction, while excessive acid can lead to unwanted side reactions or purification difficulties.

  • Solvent Selection: The solvent must effectively dissolve the reactants while allowing for the precipitation of the product upon cooling. Ethanol or aqueous ethanol mixtures are often employed as they are good solvents for the reactants at elevated temperatures but allow for the crystallization of the ionic product at lower temperatures.[3]

  • Product Isolation and Purification: The final yield is critically dependent on the efficiency of the isolation process. Maximizing crystallization is key. This is typically achieved by cooling the reaction mixture slowly to allow for the formation of large, pure crystals, followed by filtration.[5] The choice of washing solvent is also crucial; it must be cold to minimize dissolution of the product while effectively removing soluble impurities.

Visualization of Key Processes

To better illustrate the core concepts, the following diagrams outline the chemical transformation and the general laboratory workflow.

G cluster_reactants Reactants cluster_products Product p_toluidine p-Toluidine (Nucleophile) intermediate Protonated Intermediate p_toluidine->intermediate Nucleophilic Attack cyanamide Cyanamide + H⁺ (Activated Electrophile) cyanamide->intermediate product p-Tolylguanidinium Cation intermediate->product Proton Transfer

Caption: Simplified reaction mechanism for the formation of the p-tolylguanidinium cation.

G arrow arrow start Start: Assemble Reactants (p-Toluidine, Cyanamide, HNO₃, Solvent) dissolve Dissolve p-Toluidine & HNO₃ in Solvent start->dissolve add_cyanamide Add Cyanamide Solution dissolve->add_cyanamide reflux Heat to Reflux (Monitor Time & Temperature) add_cyanamide->reflux cool Controlled Cooling (Promotes Crystallization) reflux->cool filter Vacuum Filtration to Isolate Crude Product cool->filter wash Wash Crystals with Cold Solvent filter->wash dry Dry Product Under Vacuum wash->dry characterize Characterization (Yield, M.P., Spectroscopy) dry->characterize

Caption: General experimental workflow for p-tolylguanidinium nitrate synthesis and isolation.

Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves. Cyanamide is caustic and irritating; handle with care.[3] Nitric acid is a strong oxidizer and is corrosive.

Protocol 1: Standard Synthesis Procedure

This protocol is based on common literature methods for guanidine synthesis which are often not fully optimized for yield.

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add p-toluidine (10.7 g, 0.10 mol) and 100 mL of ethanol.

  • Acidification: While stirring, slowly add concentrated nitric acid (6.3 g, 0.10 mol) to the flask. An exothermic reaction will occur, forming p-toluidinium nitrate.

  • Addition of Cyanamide: In a separate beaker, dissolve cyanamide (4.2 g, 0.10 mol) in 20 mL of ethanol. Add this solution to the reaction flask.

  • Reaction: Heat the mixture to reflux (~78°C) and maintain for 6 hours.

  • Isolation: Remove the flask from the heat source and allow it to cool to room temperature. Then, place the flask in an ice bath for 30 minutes to induce crystallization.

  • Purification: Collect the resulting white precipitate by vacuum filtration. Wash the solid with 20 mL of room-temperature diethyl ether.

  • Drying: Dry the product in a vacuum oven at 50°C to a constant weight.

  • Analysis: Determine the final weight, calculate the yield, and measure the melting point.

Protocol 2: Optimized Synthesis for Enhanced Yield

This protocol incorporates modifications designed to maximize product output and purity based on the principles discussed earlier.

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add p-toluidine (10.7 g, 0.10 mol) and 80 mL of ethanol.

  • Acidification: While stirring in an ice bath to control the exotherm, slowly add concentrated nitric acid (6.4 g, 0.101 mol, 1% molar excess) to the flask.

  • Addition of Cyanamide: In a separate beaker, dissolve cyanamide (4.41 g, 0.105 mol, 5% molar excess) in 20 mL of ethanol. Add this solution dropwise to the reaction flask over 10 minutes.

  • Reaction: Heat the mixture to a gentle reflux and maintain for 4 hours. The reduced time at reflux minimizes byproduct formation.

  • Isolation: Remove the flask from heat and allow it to cool slowly to room temperature over 1-2 hours. Crucially, then place the sealed flask in a refrigerator at 4°C overnight (12-16 hours) to maximize crystallization.[5]

  • Purification: Collect the crystalline product by vacuum filtration. Wash the solid twice with 20 mL portions of ice-cold ethanol to effectively remove unreacted starting materials without significantly dissolving the product.

  • Drying: Dry the product in a vacuum oven at 50°C to a constant weight.

  • Analysis: Determine the final weight, calculate the yield, and measure the melting point for purity assessment.

Comparative Data and Expected Results

The following table summarizes the key differences between the protocols and the anticipated outcomes.

ParameterStandard ProtocolOptimized ProtocolRationale for Optimization
p-Toluidine 0.10 mol0.10 molBaseline reactant
Cyanamide 0.10 mol (1.0 eq)0.105 mol (1.05 eq)A slight excess drives the reaction to completion.
Nitric Acid 0.10 mol (1.0 eq)0.101 mol (1.01 eq)Ensures complete salt formation and catalysis.
Reaction Time 6 hours4 hoursReduces potential for thermal decomposition and side reactions.
Cooling Method 30 min ice bathOvernight at 4°CSlow, prolonged cooling significantly increases crystal formation.[5]
Washing Solvent Room-temp EtherIce-cold EthanolCold ethanol is more effective at removing polar impurities while minimizing product loss.
Expected Yield 65-75%>85% Combination of optimized parameters leads to higher conversion and recovery.
Purity (M.P.) Lower, wider rangeHigher, sharper rangeMore effective purification and reduced side products.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low or No Yield Insufficient heating; incorrect stoichiometry; poor quality reagents.Verify reflux temperature. Re-weigh reactants carefully. Use fresh cyanamide solution.
Oily Product / Fails to Crystallize Presence of impurities; insufficient cooling.Try scratching the inside of the flask with a glass rod to induce crystallization. Ensure cooling is slow and prolonged. Recrystallize from a minimal amount of hot ethanol.
Product is Discolored Overheating leading to decomposition; impurities in starting materials.Reduce reflux temperature slightly. Ensure p-toluidine is not oxidized (should be a light color).
Low Melting Point Product is wet or impure.Ensure product is thoroughly dried under vacuum. Wash again with ice-cold ethanol to remove soluble impurities.

Conclusion

The synthesis of p-tolylguanidinium nitrate can be significantly improved through the systematic optimization of key reaction and workup parameters. By employing a slight excess of the guanylating agent, carefully controlling the reaction time, and, most importantly, implementing a slow, prolonged crystallization period at reduced temperatures, yields can be consistently elevated above 85%. This optimized protocol demonstrates that a thorough understanding of the underlying chemical principles is paramount to developing efficient, robust, and high-yielding synthetic procedures in a modern research and development environment.

References

  • Lenahan, S. M., et al. (n.d.). IMPROVEMENTS IN THE SYNTHESIS OF GUANIDINIUM AZOTETRAZOLATE (GuZT). Available at: [Link]

  • Ingenta Connect. (n.d.). Synthesis Optimization of Guanidinium Dinitramide (GDN). Available at: [Link]

  • Batey, R. A. (n.d.). A New Guanidinylation Procedure for the Preparation of Synthesis of Cyclic Guanidine Compounds. TSpace. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Guanidine synthesis by guanylation. Available at: [Link]

  • Royal Society of Chemistry. (2018). One-pot synthesis of diverse N,N′-disubstituted guanidines from N-chlorophthalimide, isocyanides and amines via N-phthaloyl-guanidines. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of guanidines. Available at: [Link]

  • PubMed. (2020). Synthesis Optimization of Guanidinium Dinitramide (GDN). Available at: [Link]

  • DSpace@MIT. (n.d.). Guanidinium Compounds: Synthesis, Oxoanion Binding, and Cellular Delivery. Available at: [Link]

  • Google Patents. (n.d.). US5489709A - Preparation of substituted guanidines.
  • National Center for Biotechnology Information. (n.d.). Mercury-Free Automated Synthesis of Guanidinium Backbone Oligonucleotides. Available at: [Link]

  • Organic Syntheses. (n.d.). Preparation of Mono-Cbz Protected Guanidines. Available at: [Link]

  • Thieme E-Books. (n.d.). Product Class 13: Guanidine Derivatives. Available at: [Link]

  • Cardiff University. (2018). Introduction to cyanamides. ORCA. Available at: [Link]

  • Wikipedia. (n.d.). Guanidine. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: p-Tolylguanidine Protonation Guide

[1] Status: Operational Ticket ID: PTG-PROT-OPT-001 Subject: Optimizing pH and Solubility Conditions for p-Tolylguanidine (PTG) Protonation Assigned Specialist: Senior Application Scientist, Chemical Development[1] Execu...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Status: Operational Ticket ID: PTG-PROT-OPT-001 Subject: Optimizing pH and Solubility Conditions for p-Tolylguanidine (PTG) Protonation Assigned Specialist: Senior Application Scientist, Chemical Development[1]

Executive Summary & Theoretical Foundation

Welcome to the technical support center. You are likely working with p-tolylguanidine (PTG) , a superbase derivative often used as a ligand in coordination chemistry or a catalyst in organic synthesis.[1]

To achieve consistent protonation, you must master two competing variables: Thermodynamics (pKa) and Solubility (Phase behavior) .[1]

The Chemical System

Guanidines are strong organic bases. The protonation occurs at the imine nitrogen (


), leading to the highly stable guanidinium cation . This stability arises from "Y-aromaticity"—the delocalization of the positive charge across all three nitrogen atoms.

Key Parameters:

  • Target Species: p-Tolylguanidinium cation (

    
    ).[1]
    
  • Approximate pKa:

    
     (aqueous/mixed media).[1]
    
    • Note: The electron-donating methyl group on the tolyl ring slightly increases basicity compared to phenylguanidine (

      
      ).[1]
      
  • Target pH: To ensure

    
     protonation, the solution pH must be at least 2 units below the pKa .
    
    • Operational Target:

      
      .
      
Mechanism Visualization

The diagram below illustrates the resonance stabilization that drives this reaction and the thermodynamic equilibrium you are manipulating.

PTG_Protonation cluster_resonance Resonance Stabilization (Y-Aromaticity) FreeBase Free Base (PTG) (Neutral, Lipophilic) Transition Protonation at Imine Nitrogen (=NH) FreeBase->Transition pH < pKa H_Ion H+ Source (Acid) H_Ion->Transition Cation Guanidinium Cation (Resonance Stabilized) Transition->Cation Equilibrium Shift Res1 [N+] - C - N Cation->Res1 Res2 N - C - [N+] Res1->Res2 e- shift Res3 Charge Delocalization

Figure 1: Mechanism of p-tolylguanidine protonation showing the transition from neutral base to resonance-stabilized cation.[1]

Experimental Protocol

Warning: p-Tolylguanidine free base is poorly soluble in pure water.[1][2] Attempting protonation in 100% water often leads to heterogeneous "clumping" rather than a clean reaction.[1]

Step-by-Step Optimization Workflow
Phase 1: Solvent Selection

Do not start with pure water.[1] Use a "co-solvent approach" to ensure the free base is dissolved before protonation.

  • Recommended: Methanol/Water (1:[1]1) or Acetonitrile/Water (1:1).[1]

  • Why? This maintains the solubility of the neutral PTG while allowing the acid (aqueous) to dissociate fully.

Phase 2: Acid Selection & Titration

Select an acid based on the desired anion properties (see Table 1).

  • Dissolution: Dissolve 1 equivalent of PTG in the organic co-solvent.

  • Monitoring: Insert a calibrated pH electrode.

    • Tip: Ensure the electrode is compatible with organic solvents (use a sleeve-junction electrode if possible to prevent clogging).[1]

  • Addition: Add acid dropwise.

    • Observation: The pH will drop slowly as the "buffer region" (near pKa ~11) is traversed.

  • Endpoint: Continue addition until the pH stabilizes below 8.5 .

    • Critical Check: If the solution becomes cloudy, you have precipitated the salt . Add more water or heat gently (see Troubleshooting).[1]

Phase 3: Validation

Verify protonation using 1H NMR (if deuterated solvents used) or UV-Vis .[1]

  • NMR Sign: A significant downfield shift of the N-H protons indicates positive charge formation.

Data: Acid Compatibility Matrix
Acid SourceAnionResulting Salt Solubility (Aq)Notes
Hydrochloric Acid (HCl) Chloride (

)
High Best for general use.[1] Hygroscopic.
Sulfuric Acid (

)
Sulfate (

)
Moderate Can form bisulfate salts if excess acid used.[1]
Nitric Acid (

)
Nitrate (

)
High Good for coordination chemistry precursors.[1]
Triflic Acid (TfOH) Triflate (

)
Low in Water / High in Organic Ideal for catalysis in organic solvents.[1]
Acetic Acid Acetate (

)
Variable Weak acid.[1] May not reach low enough pH for 100% protonation if used in dilute form.[1]

Troubleshooting Guide

Use this logic flow to diagnose experimental failures.

Troubleshooting_Flow Start Issue Detected Precipitation Precipitation / Cloudiness Start->Precipitation pH_Drift pH Reading Unstable Start->pH_Drift Low_Yield Incomplete Protonation Start->Low_Yield Check_pH Is pH < 7? Precipitation->Check_pH Electrode Check Electrode Compatibility (Organic Solvent Blockage?) pH_Drift->Electrode Check_pKa Is pH < (pKa - 2)? Low_Yield->Check_pKa Salt_Crash Likely Salt Crash. Action: Add Water or Heat. Check_pH->Salt_Crash Yes (Acidic) Base_Crash Likely Free Base Crash. Action: Add Organic Solvent & Lower pH further. Check_pH->Base_Crash No (Basic) Clean_Probe Action: Clean Junction or use Ross-type electrode. Electrode->Clean_Probe Add_Acid Action: Add Stronger Acid (Target pH 8.0) Check_pKa->Add_Acid No

Figure 2: Diagnostic flowchart for resolving common protonation issues.

Common Issues & Solutions

Q: The solution turned milky white upon adding acid. What happened? A: This depends on the current pH.

  • If pH > 10: You likely exceeded the solubility of the neutral free base because you added water (in the acid) to a hydrophobic system. Fix: Add more methanol/ethanol.

  • If pH < 5: You likely precipitated the guanidinium salt. Some salts (like nitrates or perchlorates) can be less soluble in cold water.[1] Fix: Gently heat the solution to 40°C or add water.

Q: My pH meter readings are fluctuating wildly. A: Standard glass electrodes often struggle in high-pH organic mixtures due to the "alkaline error" and dehydration of the glass membrane.

  • Fix: Use a pH paper check to validate the meter. For precise work, use an electrode designed for non-aqueous titrations (e.g., sleeve junction).[1]

Q: Can I use acetic acid for protonation? A: Use caution. Acetic acid is a weak acid (


).[1] While it can protonate PTG (

), the equilibrium might not be "sharp." You will form a buffer system.[1] For stoichiometric protonation, strong mineral acids (HCl,

) are superior.[1]

Frequently Asked Questions (FAQs)

Q: What is the exact pKa of p-tolylguanidine? A: While specific experimental values vary by solvent, aryl-substituted guanidines generally fall in the 10.5 – 11.2 range in water [1].[1] The p-tolyl group (+I inductive effect) makes it slightly more basic than phenylguanidine (


) [2].[1] Treat 11.0 as your working baseline.[1]

Q: Why is the "pKa - 2" rule important? A: This is derived from the Henderson-Hasselbalch equation .



To have 99 parts "Acid" (protonated cation) for every 1 part "Base", the log term must be -2.[1] Therefore, 

.[1] If the pKa is 11, you must be at pH 9 or lower to capture 99% of the species as the cation [3].

Q: Does temperature affect this process? A: Yes. Generally, pKa decreases as temperature increases (exothermic protonation).[1] However, solubility of the salt increases with temperature. If you are crystallizing the salt, cool the solution after reaching the target pH.

References

  • Raczyńska, E. D., et al. (2016).[1][3] "Enhanced Basicity of Push–Pull Nitrogen Bases in the Gas Phase." Chemical Reviews, 116(22), 13454-13511.[1][3] [1]

  • Taylor, P. J., & Wait, A. R. (1986).[1] "Resonance effects in substituted guanidines." Journal of the Chemical Society, Perkin Transactions 2. (Provides comparative pKa data for phenylguanidine derivatives).

  • Po, H. N., & Senozan, N. M. (2001).[1] "The Henderson-Hasselbalch Equation: Its History and Limitations." Journal of Chemical Education, 78(11), 1499.[1] (Foundational logic for the pH < pKa-2 rule).

  • PubChem. (n.d.).[1][2] "1,3-Di-o-tolylguanidine Compound Summary." (For solubility and physical property baselines of tolylguanidine analogs).

Sources

Optimization

Preventing decomposition during p-Tolylguanidinium nitrate drying

This guide provides in-depth technical support for researchers, scientists, and drug development professionals on the critical step of drying p-Tolylguanidinium nitrate. The stability of guanidinium salts, particularly t...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals on the critical step of drying p-Tolylguanidinium nitrate. The stability of guanidinium salts, particularly those containing a nitrate counter-ion, is a significant concern during post-synthesis workup. Improper drying techniques can lead to thermal decomposition, compromising product purity, yield, and the validity of subsequent experimental results. This document offers troubleshooting advice and validated protocols to ensure the integrity of your compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary signs of p-Tolylguanidinium nitrate decomposition during drying?

A: Visual inspection is the first indicator. The pure compound should be a white crystalline solid. Any deviation, such as a yellow or brown discoloration, suggests degradation. Another sign can be a change in physical state, where the solid becomes sticky or oily. Analytically, decomposition is indicated by a depressed and broad melting point range, the appearance of extra spots on a Thin-Layer Chromatography (TLC) plate, or unexpected signals in NMR or FTIR spectra.

Q2: What is the core reason for decomposition, and how does the structure of p-Tolylguanidinium nitrate contribute to it?

A: The decomposition is primarily thermally driven. Guanidinium nitrate and its derivatives are energetic materials, meaning they can release significant energy upon decomposition.[1] The mechanism for the parent compound, guanidinium nitrate, is understood to involve dissociation into guanidine and nitric acid, which can then initiate further reactions.[2] The presence of both a basic guanidinium group and the oxidizing nitrate anion within the same salt structure makes it susceptible to degradation, a process that can be catalyzed by both acidic and basic impurities. While the p-tolyl group adds bulk and may slightly alter the thermal stability profile compared to the unsubstituted salt, the fundamental risk associated with the guanidinium nitrate core remains.

Q3: What is the maximum safe temperature for drying p-Tolylguanidinium nitrate?

A: There is no single "safe" temperature, as decomposition is a function of both temperature and time. However, based on the known thermal behavior of related guanidinium salts, heating above 60-70°C is strongly discouraged. The parent guanidinium nitrate begins to show significant decomposition at much higher temperatures, but impurities and residual solvents can lower this onset considerably.[3] The most prudent approach is to avoid elevated temperatures altogether and dry the product at ambient temperature under a high vacuum.

Q4: Which drying methods are considered the safest and most effective?

A: The safest methods minimize thermal stress. These include:

  • High-Vacuum Drying: Drying in a desiccator or Schlenk flask connected to a high-vacuum line at room temperature is the gold standard.

  • Desiccator with a Drying Agent: Using a standard desiccator containing a chemical desiccant like anhydrous calcium sulfate (Drierite®) or phosphorus pentoxide (P₄O₁₀) is effective for removing residual water over a longer period (24-48 hours).

  • Azeotropic Removal of Water: For samples wet with a solvent, co-evaporation with a solvent that forms a low-boiling azeotrope with water, such as toluene, can be effective, though this should be done on a rotary evaporator with minimal heat applied to the water bath.[4][5]

Q5: How should I store the final, dried p-Tolylguanidinium nitrate?

A: Store the compound in a tightly sealed container to protect it from atmospheric moisture. For long-term storage, a desiccator at room temperature is recommended. Keep it away from heat sources and incompatible materials.

Troubleshooting Guide

Encountering issues during drying is common. The table below outlines potential problems, their probable causes, and the recommended corrective actions.

Symptom Probable Cause(s) Recommended Solution(s)
Product is discolored (yellow/brown) Thermal Decomposition: The drying temperature was too high, causing the compound to degrade.1. Immediately cease heating. 2. Re-purify the material via recrystallization. 3. Dry the purified product using a non-thermal method, such as high-vacuum drying at ambient temperature (See Protocol 1).
Low or broad melting point 1. Decomposition: The presence of impurities from degradation lowers and broadens the melting point. 2. Residual Solvent/Water: Trapped solvent or water can also cause this effect.1. Confirm the absence of solvent with ¹H NMR. 2. If solvent is absent, the cause is decomposition. Re-purify and dry under milder conditions. 3. If solvent is present, continue drying under high vacuum until it is removed.
Product is sticky, oily, or not a free-flowing powder Incomplete Drying: Significant amounts of water or an organic solvent remain.1. If the product was isolated from an aqueous solution, ensure it is thoroughly filtered before drying. 2. Extend the drying time under high vacuum. 3. If the product is in an organic solvent, treat the solution with an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄) before filtering off the desiccant and removing the solvent.[6][7]
Unexpected analytical results (TLC, NMR, FTIR) Presence of Byproducts: Decomposition has occurred, generating new chemical species.1. Analyze the byproducts if possible to understand the decomposition pathway. 2. Review the entire synthesis, workup, and drying procedure to identify the step where the impurity was introduced. 3. Re-purify the bulk material and dry a small test batch using the recommended high-vacuum protocol to confirm stability.

Visual Logic and Workflow Diagrams

To aid in experimental design and troubleshooting, the following diagrams illustrate the decision-making process for drying and for investigating potential decomposition.

DryingDecisionTree start Start: Wet p-Tolylguanidinium Nitrate q1 What is the sample wet with? start->q1 water Water / Aqueous Solution q1->water Water solvent Organic Solvent q1->solvent Solvent filter Filter to remove bulk water water->filter q2 Is the solvent miscible with water? solvent->q2 protocol1 Proceed to High-Vacuum Drying (Protocol 1) filter->protocol1 miscible Yes (e.g., Acetone, THF) q2->miscible immiscible No (e.g., DCM, EtOAc) q2->immiscible rotovap Remove solvent via rotary evaporation (minimal heat < 40°C) miscible->rotovap drying_agent Treat solution with anhydrous Na₂SO₄ or MgSO₄ immiscible->drying_agent rotovap->protocol1 filter_agent Filter off the drying agent drying_agent->filter_agent filter_agent->rotovap

Caption: Decision Tree for Drying p-Tolylguanidinium Nitrate.

DecompositionWorkflow start Suspicion of Decomposition (e.g., color change) visual Visual Inspection: - Color (Yellow/Brown?) - Physical State (Sticky/Oily?) start->visual mp Melting Point Analysis: - Depressed? - Broad Range? visual->mp If abnormal tlc TLC Analysis (Protocol 2): - Multiple Spots? mp->tlc If abnormal spectroscopy Spectroscopic Analysis (NMR/FTIR): - Unexpected Peaks? tlc->spectroscopy If abnormal conclusion Conclusion: Decomposition Confirmed spectroscopy->conclusion If abnormal action Action: 1. Stop current process 2. Re-purify material 3. Revise drying protocol conclusion->action

Sources

Reference Data & Comparative Studies

Validation

A Comparative Thermal Analysis of p-Tolylguanidinium Nitrate and Nitroguanidine: A Guide for Energetic Materials Researchers

In the field of energetic materials, a profound understanding of thermal stability and decomposition kinetics is paramount for ensuring safety, predicting performance, and developing novel formulations. This guide provid...

Author: BenchChem Technical Support Team. Date: February 2026

In the field of energetic materials, a profound understanding of thermal stability and decomposition kinetics is paramount for ensuring safety, predicting performance, and developing novel formulations. This guide provides a detailed comparative thermal analysis of two nitrogen-rich compounds: p-Tolylguanidinium nitrate and the well-characterized high explosive, nitroguanidine.

While nitroguanidine has been extensively studied, data for substituted guanidinium salts like p-Tolylguanidinium nitrate is less prevalent in publicly accessible literature. This guide addresses this gap by presenting a comprehensive analysis of nitroguanidine based on established experimental data and providing a scientifically grounded, predictive analysis of p-Tolylguanidinium nitrate's thermal behavior, leveraging data from its parent compound, guanidinium nitrate.

This analysis is designed for researchers, scientists, and drug development professionals who require a deep, mechanistic understanding of the thermal properties of these energetic compounds.

Methodology: The Rationale Behind Thermal Analysis

The two cornerstone techniques for evaluating thermal stability are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).[1] When used in tandem, they provide a comprehensive picture of a material's behavior under thermal stress.[2]

Thermogravimetric Analysis (TGA): This technique measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[3] It is invaluable for determining decomposition temperatures, identifying multi-stage decomposition processes, and quantifying residual mass.[3] For this analysis, a standard protocol is employed:

  • Heating Rate: A rate of 10 °C/min is typically chosen. This rate is a well-established standard that provides a good balance between resolving distinct thermal events and completing the analysis in a reasonable timeframe.[4]

  • Atmosphere: An inert atmosphere, such as nitrogen, is crucial.[2] It ensures that the observed mass loss is due to thermal decomposition alone, without the influence of oxidative reactions with the surrounding air.

  • Sample Size: A small sample mass, typically 2-10 mg, is used to minimize thermal gradients within the sample, ensuring uniform heating and more accurate temperature measurements.[2]

Differential Scanning Calorimetry (DSC): DSC measures the difference in heat flow between a sample and an inert reference as they are subjected to a controlled temperature program.[1] This technique identifies endothermic events (like melting) and exothermic events (like decomposition), and allows for the quantification of the energy released or absorbed.[2]

  • Crucibles: Hermetically sealed aluminum pans are often used for energetic materials. This prevents the loss of volatile decomposition products, which could otherwise lead to inaccurate heat flow measurements and potential contamination of the instrument.[2]

  • Calibration: Prior to analysis, the instrument must be calibrated using certified reference materials with known melting points and enthalpies of fusion, such as indium.[2] This ensures the accuracy of both temperature and enthalpy measurements.

G cluster_prep Sample Preparation cluster_inst Instrument Setup cluster_run Analysis cluster_data Data Interpretation P1 Weigh 2-10 mg of Sample P2 Load into appropriate crucible (Pt/Alumina for TGA, Al pan for DSC) P1->P2 P3 Place in Autosampler P2->P3 R1 Initiate TGA/DSC Run P3->R1 I1 Calibrate Instrument (Weight for TGA, Temp/Enthalpy for DSC) I2 Set Atmosphere (Nitrogen, 50 mL/min) I1->I2 I3 Program Temperature Ramp (e.g., 10 °C/min) I2->I3 I3->R1 R2 Record Mass Change (TGA) or Heat Flow (DSC) R1->R2 D1 Plot Thermogram (% Weight vs. Temp or Heat Flow vs. Temp) R2->D1 D2 Identify Onset Temperatures, Peak Temperatures, & Mass Loss D1->D2 D3 Calculate Enthalpy of Decomposition (DSC) D1->D3

Results and Discussion: A Comparative Analysis

Nitroguanidine (NQ)

Nitroguanidine is a crystalline solid known for its use in propellants and insensitive high explosives.[5] Its thermal decomposition is characterized by a rapid, single-stage event that occurs without melting.[5]

Thermal Profile of Nitroguanidine:

ParameterTGADSC
Onset Temperature ~230-240 °C~245 °C
Peak Temperature ~247 °C~250 °C
Mass Loss > 95%-
Thermal Event Single, rapid decompositionSharp, intense exotherm

Note: Exact temperatures can vary depending on the heating rate and sample purity.

The TGA curve for nitroguanidine typically shows a stable baseline until approximately 230-240 °C, at which point a sharp and substantial mass loss occurs, often exceeding 95%.[5] This corresponds to a single, intense exothermic peak in the DSC thermogram, confirming a highly energetic decomposition process.[5]

The decomposition mechanism of nitroguanidine is complex but is understood to initiate with the cleavage of the weak N-NO2 bond.[5] This is followed by a cascade of radical reactions. A proposed three-stage pathway includes:

  • Initial N-N bond cleavage forming guanidyl and nitro radicals.

  • The nitro radical abstracts a hydrogen atom, leading to the formation of HNO2, which subsequently decomposes into NO, NO2, and H2O.

  • The guanidyl radical rearranges, producing N2 and cyanamide, which can polymerize to form residues like melamine under certain conditions.[6]

The primary gaseous products evolved during decomposition are nitrous oxide (N2O), ammonia (NH3), carbon dioxide (CO2), and water (H2O).[5]

p-Tolylguanidinium Nitrate

Predicted Thermal Profile of p-Tolylguanidinium Nitrate (based on Guanidinium Nitrate):

ParameterPredicted TGAPredicted DSC
Melting Point -~210-220 °C (Endotherm)
Onset Temperature ~220-230 °C~220-230 °C (Exotherm)
Mass Loss Multi-stage, significant-
Thermal Event Two-stage decompositionMelting followed by exothermic decomposition

Unlike nitroguanidine, guanidinium nitrate first melts (an endothermic process) before it begins to decompose exothermically.[7] Its decomposition is a more complex, two-stage process.

The proposed decomposition mechanism for guanidinium nitrate is initiated by a proton transfer in the gas phase, yielding guanidine and nitric acid. These intermediates can then react to form nitroguanidine and water. The subsequent decomposition would then follow pathways similar to those of nitroguanidine.

For p-Tolylguanidinium nitrate, we can hypothesize a similar initial step: dissociation into p-tolylguanidine and nitric acid. The presence of the electron-donating tolyl group on the guanidine moiety would likely influence the subsequent reaction pathways. The bulky aromatic ring may sterically hinder some of the polymerization reactions observed with guanidine, potentially leading to a different profile of solid residues. The decomposition of the tolyl group itself at higher temperatures would also contribute to the overall thermal profile, likely producing a more complex mixture of gaseous byproducts compared to guanidinium nitrate.

Visualizing Decomposition Pathways

G cluster_NQ Nitroguanidine (NQ) Decomposition cluster_pTGN Hypothetical p-Tolylguanidinium Nitrate Decomposition NQ Nitroguanidine Radicals Guanidyl + Nitro Radicals NQ->Radicals Initial N-NO2 Cleavage Gases1 N2O, NH3, H2O, NO, NO2 Radicals->Gases1 Residue1 Polymeric Residues (e.g., Melamine) Radicals->Residue1 pTGN p-Tolylguanidinium Nitrate Intermediates p-Tolylguanidine + HNO3 (Gas Phase) pTGN->Intermediates Initial Dissociation (Proton Transfer) Gases2 NH3, N2O, CO2, NO2, H2O + Aromatic Fragments Intermediates->Gases2 Residue2 Carbonaceous Residue Intermediates->Residue2

Head-to-Head Comparison and Implications

Featurep-Tolylguanidinium Nitrate (Predicted)Nitroguanidine
Initial Event Melting (Endotherm)Solid-state decomposition
Decomposition Onset Lower (~220-230 °C)Higher (~230-240 °C)
Decomposition Profile Multi-stage, more complexSingle-stage, rapid
Initial Step Dissociation into acid and baseCovalent bond cleavage (N-NO2)
Residue Likely higher, carbonaceousLower, polymeric nitrogen compounds

The key predicted difference lies in the initial thermal event. p-Tolylguanidinium nitrate, as an ionic salt, is expected to melt before decomposing. This provides a narrow temperature window where it exists as a liquid, which could have implications for its processing and application. Nitroguanidine's direct solid-to-gas decomposition is more abrupt.

The predicted lower onset of decomposition for p-Tolylguanidinium nitrate suggests it is less thermally stable than nitroguanidine. The multi-stage decomposition, complicated by the breakdown of the aromatic ring, implies a more complex and potentially less predictable release of energy compared to the sharp, single-stage decomposition of nitroguanidine.

Conclusion

This comparative guide highlights the distinct thermal behaviors of nitroguanidine and p-Tolylguanidinium nitrate. Nitroguanidine exhibits a highly energetic, single-stage decomposition at a relatively high temperature without melting. In contrast, based on the behavior of its parent compound, p-Tolylguanidinium nitrate is predicted to have a lower thermal stability, characterized by melting followed by a more complex, multi-stage decomposition.

The insights derived from TGA and DSC are critical for the safe handling, storage, and application of these energetic materials. While this guide provides a robust, scientifically-reasoned comparison, it also underscores the need for direct experimental thermal analysis of p-Tolylguanidinium nitrate to validate these predictions and fully characterize its properties.

References

  • A numerical and experimental study of the decomposition pathways of guanidinium nitr
  • Azidoformamidinium and Guanidinium 5,5'-Azotetrazolate Salts | Chemistry of Materials. [Link]

  • nitroguanidine - Organic Syntheses Procedure. [Link]

  • Comparison of the Thermal Stabilities of Diazonium Salts and Their Corresponding Triazenes. (URL not available)
  • Guanidine nitrate - Wikipedia. [Link]

  • Guanidinium nitrate - Sciencemadness Wiki. [Link]

  • Thermal decomposition properties of energetic compositions of guanidine nitrate and azodicarbonamide. (URL not available)
  • Thermodynamic, kinetic, and mechanistic studies of the thermal guanidine metathesis reaction - Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • Thermal decomposition properties of guanidine nitrate and basic cupric nitrate | Request PDF - ResearchGate. [Link]

  • A DFT Investigation of the Reactivity of Guanidinium Salts in Tandem aza-Michael Addition/Intramolecular Cyclization - MDPI. [Link]

  • Thermodiffusion of Aqueous Solutions of Guanidinium Salts - JuSER. [Link]

  • Solvent analysis by TGA Influence of moisture using IsoStep™ DSC Determination of shelf life by TGA Purity determination by DS - Mettler Toledo. [Link]

  • Thermal decomposition properties of energetic compositions of guanidine nitrate and azodicarbonamide. (URL not available)
  • Thermogravimetric Analysis (TGA) & Differential Scanning Calorimetry (DSC) - IIT Kanpur. [Link]

  • Effect of Nitrate Content on Thermal Decomposition of Nitrocellulose - PubMed. [Link]

  • High Temperature Properties and Decomposition of Inorganic Salts - Standard Reference Data. [Link]

  • DSC vs TGA analysis | Universal Lab Blog. [Link]

  • Materials Characterization by Thermal Analysis (DSC & TGA), Rheology, and Dynamic Mechanical Analysis - TA Instruments. [Link]

  • Catalysis of the Thermal Decomposition of Transition Metal Nitrate Hydrates by Poly(vinylidene difluoride) - MDPI. [Link]

  • What is TGA Analysis? Principles and Applications - ResolveMass Laboratories Inc. [Link]

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Comparative

A Comparative Guide to Hirshfeld Surface Analysis for Elucidating Intermolecular Interactions in p-Tolylguanidinium Nitrate

This guide provides an in-depth technical exploration of Hirshfeld surface analysis, a powerful computational tool for visualizing and quantifying intermolecular interactions within crystal structures.[1] We will specifi...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical exploration of Hirshfeld surface analysis, a powerful computational tool for visualizing and quantifying intermolecular interactions within crystal structures.[1] We will specifically focus on its application to p-Tolylguanidinium nitrate, a salt comprised of a substituted guanidinium cation and a nitrate anion. Understanding the intricate network of non-covalent interactions in such materials is paramount for researchers in crystallography, materials science, and drug development, as these interactions dictate crucial physicochemical properties including solubility, stability, and polymorphism.

This guide will delve into the theoretical underpinnings of Hirshfeld surface analysis, provide a detailed protocol for its implementation using the widely accessible CrystalExplorer software, and objectively compare its utility against other established analytical techniques.[2][3] The insights provided are grounded in established scientific principles and supported by experimental data to ensure trustworthiness and accuracy.

The Essence of Hirshfeld Surface Analysis

At its core, Hirshfeld surface analysis offers a unique method for partitioning crystal space. The Hirshfeld surface of a molecule is defined as the region where the electron density of that molecule (the promolecule) is greater than or equal to the combined electron densities of all other molecules in the crystal (the procrystal).[4] This partitioning creates a visually intuitive three-dimensional surface that encapsulates the molecule of interest.

What makes this technique particularly insightful is the ability to map various properties onto this surface, most notably the normalized contact distance (dnorm). The dnorm value is derived from the distances of any point on the surface to the nearest nucleus inside the surface (di) and the nearest nucleus outside the surface (de), normalized by the van der Waals radii of the respective atoms.

The color-coding of the dnorm map provides a rapid visual assessment of intermolecular contacts:

  • Red regions: Indicate contacts shorter than the sum of the van der Waals radii, signifying strong interactions like hydrogen bonds.[5]

  • White regions: Represent contacts approximately equal to the van der Waals radii.[5]

  • Blue regions: Denote contacts longer than the van der Waals radii, indicating weaker interactions.[5]

By analyzing the distribution and intensity of these colored regions, researchers can gain a comprehensive understanding of the nature and relative strengths of all intermolecular interactions simultaneously.[6]

Visualizing the Workflow: From Crystal Structure to Interaction Insights

The process of conducting a Hirshfeld surface analysis is a systematic workflow that begins with a crystallographic information file (CIF) and culminates in a detailed quantitative breakdown of intermolecular contacts. The following diagram illustrates the key steps involved.

Hirshfeld_Workflow cluster_input Input Data cluster_analysis Analysis in CrystalExplorer cluster_output Outputs & Interpretation CIF Crystallographic Information File (CIF) for p-Tolylguanidinium Nitrate CE Load CIF into CrystalExplorer Software CIF->CE HS_Gen Generate Hirshfeld Surface around the p-Tolylguanidinium Cation and Nitrate Anion CE->HS_Gen Map_Props Map Properties onto Surface (d_norm, Shape Index, etc.) HS_Gen->Map_Props FP_Gen Generate 2D Fingerprint Plots Map_Props->FP_Gen Vis_Inter Visualize Intermolecular Interactions (e.g., H-bonds) FP_Gen->Vis_Inter Quant_Contrib Quantify Percentage Contributions of Different Contacts Vis_Inter->Quant_Contrib Compare Compare with Alternative Analytical Methods Quant_Contrib->Compare

Caption: Workflow for Hirshfeld surface analysis of p-Tolylguanidinium nitrate.

Experimental Protocol: A Step-by-Step Guide

The following protocol outlines the methodology for performing a Hirshfeld surface analysis on the crystal structure of p-Tolylguanidinium nitrate using the CrystalExplorer software, which is freely available for academic use.[7]

Prerequisites: A valid Crystallographic Information File (CIF) for p-Tolylguanidinium nitrate obtained from single-crystal X-ray diffraction.

Software: CrystalExplorer (Version 21 or later is recommended).[2]

Methodology:

  • Data Import: Launch CrystalExplorer and import the CIF file of p-Tolylguanidinium nitrate. The software will display the unit cell and the molecules within it.

  • Molecule Selection: Select a single p-Tolylguanidinium cation and its corresponding nitrate anion as the molecule of interest for the analysis.

  • Hirshfeld Surface Generation:

    • Navigate to the "Surfaces" menu and select "Hirshfeld Surface."

    • A 3D Hirshfeld surface will be generated around the selected molecular unit.

  • Mapping dnorm:

    • In the surface options, select to map the dnorm property onto the generated surface.

    • The surface will be color-coded, with red, white, and blue regions highlighting different types of intermolecular contacts. Strong hydrogen bonds between the guanidinium N-H groups and the nitrate oxygen atoms are expected to appear as prominent red spots.[8]

  • 2D Fingerprint Plot Generation:

    • From the "Fingerprints" menu, generate the 2D fingerprint plot. This plot is a histogram of di versus de distances and provides a quantitative summary of all intermolecular contacts.[9]

    • The overall fingerprint can be decomposed to show the contributions of specific atom-atom contacts (e.g., O···H, H···H, C···H). This allows for a detailed quantification of the different types of interactions.[10]

  • Quantitative Analysis:

    • Analyze the decomposed fingerprint plots to determine the percentage contribution of each type of intermolecular contact to the total Hirshfeld surface area. For instance, the O···H/H···O contacts will represent the hydrogen bonding interactions.[10] H···H contacts often represent a significant portion of the surface due to the abundance of hydrogen atoms.[11]

Key Intermolecular Interactions in p-Tolylguanidinium Nitrate

The guanidinium cation is a superb hydrogen bond donor due to its planar structure and multiple N-H groups.[12] In the crystalline state, it readily forms robust hydrogen-bonding networks with suitable acceptors, such as the oxygen atoms of the nitrate anion.[13] The Hirshfeld surface analysis of p-tolylguanidinium nitrate is expected to reveal a rich tapestry of intermolecular interactions, dominated by strong N-H···O hydrogen bonds.

Interactions cluster_interactions Primary Interactions pTG p-Tolylguanidinium Cation H_Bond N-H···O Hydrogen Bonds pTG->H_Bond CH_pi C-H···π Interactions pTG->CH_pi pi_pi π-π Stacking pTG->pi_pi NO3 Nitrate Anion NO3->H_Bond

Caption: Key intermolecular interactions in p-Tolylguanidinium nitrate.

Beyond the primary hydrogen bonds, other weaker interactions such as C-H···π interactions involving the tolyl ring and potential π-π stacking between adjacent aromatic rings contribute to the overall crystal packing.[14] Hirshfeld surface analysis allows for the visualization and quantification of these varied interactions in a single, comprehensive framework.[6]

Performance Comparison: Hirshfeld Surface Analysis vs. Alternative Techniques

While Hirshfeld surface analysis is a powerful tool, it is essential to understand its strengths and limitations in comparison to other techniques used to study intermolecular interactions.

FeatureHirshfeld Surface AnalysisQuantum Theory of Atoms in Molecules (QTAIM)Neutron Diffraction
Primary Output 3D surfaces and 2D fingerprint plots visualizing all intermolecular contacts.[14]Analysis of critical points in the electron density to characterize chemical bonds and interactions.Precise determination of atomic positions, especially for hydrogen atoms.
Nature of Analysis Geometric and visual, based on promolecular electron densities.[4]Topological analysis of the total electron density.Experimental determination of nuclear positions.
Key Advantage Provides a holistic and quantitative overview of all intermolecular interactions simultaneously.[1]Provides a rigorous quantum mechanical description of bonding.Unambiguous location of hydrogen atoms, crucial for hydrogen bond geometry.
Limitation Based on a simplified promolecule model; does not provide energetic information directly without further calculations.[3]Can be computationally intensive and the interpretation of bond paths can sometimes be ambiguous.Requires access to a neutron source and is not as readily available as X-ray diffraction.
Application to p-Tolylguanidinium Nitrate Excellent for visualizing and quantifying the relative importance of N-H···O, C-H···π, and other weak interactions.[15]Can be used to calculate the electron density at the bond critical points of the N-H···O hydrogen bonds to quantify their strength.Would provide the most accurate geometric parameters for the N-H···O hydrogen bonds.

This comparative analysis highlights that Hirshfeld surface analysis excels in providing a comprehensive and intuitive picture of crystal packing, making it an invaluable tool for crystal engineering and materials design.[16] It serves as an excellent complement to more computationally intensive methods like QTAIM and experimental techniques like neutron diffraction.

Conclusion

Hirshfeld surface analysis stands out as a uniquely insightful and accessible method for the detailed investigation of intermolecular interactions in crystalline materials like p-Tolylguanidinium nitrate. Its ability to provide a holistic, visual, and quantitative summary of all close contacts makes it an indispensable tool for modern researchers. By integrating Hirshfeld surface analysis into their workflow, scientists can accelerate the understanding of structure-property relationships, enabling the rational design of new materials with tailored functionalities.

References

  • Spackman, P. R., Turner, M. J., McKinnon, J. J., Wolff, S. K., Grimwood, D. J., Jayatilaka, D., & Spackman, M. A. (2021). CrystalExplorer: A program for Hirshfeld surface analysis, visualization and quantitative analysis of molecular crystals. Journal of Applied Crystallography, 54, 1006–1011. [Link]

  • IUCr. (2021). CrystalExplorer: a program for Hirshfeld surface analysis, visualization and quantitative analysis of molecular crystals. IUCr Journals. [Link]

  • Tan, Y. X., et al. (2022). Hirshfeld Surface Analysis for Investigation of Intermolecular Interaction of Molecular Crystals. SCIRP. [Link]

  • CrystalExplorer. (n.d.). Introduction to CrystalExplorer, Hirshfeld surfaces, interaction energies, energy frameworks and more. CrystalExplorer. [Link]

  • Wikipedia. (2023). CrystalExplorer. Wikipedia. [Link]

  • England, J. L., et al. (2009). Urea, but not guanidinium, destabilizes proteins by forming hydrogen bonds to the peptide group. University of Pennsylvania. [Link]

  • Tan, S. P., et al. (2019). Utilizing Hirshfeld surface calculations, non-covalent interaction (NCI) plots and the calculation of interaction energies in the analysis of molecular packing. PMC. [Link]

  • Soman, R. (2015). Hirshfeld Surface Analysis by using Crystal Explorer. YouTube. [Link]

  • Wang, Y., et al. (2020). Characterizing hydrogen bonds in crystalline form of guanidinium salicylate in the terahertz range. RSC Publishing. [Link]

  • IUCr. (2019). Utilizing Hirshfeld surface calculations, non-covalent interaction (NCI) plots and the calculation of interaction energies in the analysis of molecular packing. IUCr Journals. [Link]

  • Mason, P. E., et al. (2003). The hydration structure of guanidinium and thiocyanate ions: Implications for protein stability in aqueous solution. PMC. [Link]

  • Goud, N. R., et al. (2023). Structural (XRD) Characterization and an Analysis of H-Bonding Motifs in Some Tetrahydroxidohexaoxidopentaborate(1-) Salts of N-Substituted Guanidinium Cations. MDPI. [Link]

  • CrystalExplorer. (n.d.). The Hirshfeld Surface. CrystalExplorer. [Link]

  • McKinnon, J. J., et al. (2007). Comparison of Polymorphic Molecular Crystal Structures through Hirshfeld Surface Analysis. Crystal Growth & Design. [Link]

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  • Smith, G., et al. (2004). Guanidinium 8-hydroxy-7-iodoquinoline-5-sulfonate monohydrate. Griffith Research Online. [Link]

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  • DB Infotech. (2025). How to Create Hirshfeld Surface Using Crystal Explorer. YouTube. [Link]

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  • ResearchGate. (n.d.). Comparison of Polymorphic Molecular Crystal Structures through Hirshfeld Surface Analysis. ResearchGate. [Link]

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Validation

A Comparative Guide to the Vibrational Spectroscopy of p-Tolylguanidinium Nitrate

For researchers and professionals in drug development and materials science, understanding the nuanced structural and bonding characteristics of novel compounds is paramount. p-Tolylguanidinium nitrate, a salt combining...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and materials science, understanding the nuanced structural and bonding characteristics of novel compounds is paramount. p-Tolylguanidinium nitrate, a salt combining an aromatic guanidinium cation with a nitrate anion, presents an interesting case for spectroscopic analysis. Its structure suggests a complex interplay of hydrogen bonding and ionic interactions that can be effectively probed using vibrational spectroscopy.

This guide provides a comprehensive analysis of the vibrational spectra (FT-IR and Raman) of p-Tolylguanidinium nitrate. We will dissect the expected spectral features by comparing them with the well-established vibrational modes of the constituent guanidinium cation, the p-tolyl substituent, and the nitrate anion. This comparative approach, supported by data from computational density functional theory (DFT) studies on related molecules, offers a robust framework for spectral assignment and interpretation.

Methodological Framework: A Synergy of Experiment and Theory

Accurate vibrational assignment relies on a combination of high-quality experimental data and theoretical calculations. The protocols described here represent a self-validating system for the characterization of p-Tolylguanidinium nitrate and similar materials.

Experimental Protocols

A. Fourier Transform Infrared (FT-IR) Spectroscopy

  • Sample Preparation: A small amount of crystalline p-Tolylguanidinium nitrate is finely ground with spectroscopic grade Potassium Bromide (KBr) in an agate mortar. The mixture is then pressed into a thin, transparent pellet. This minimizes scattering effects and is a standard for solid-state transmission measurements.[1]

  • Data Acquisition: The spectrum is recorded using an FT-IR spectrometer, typically in the 4000–400 cm⁻¹ range. A resolution of 4 cm⁻¹ is generally sufficient.

  • Rationale: FT-IR spectroscopy is highly sensitive to the vibrations of polar functional groups, making it ideal for identifying the N-H, C-N, and N-O vibrations prevalent in the target molecule.[2]

B. Fourier Transform (FT)-Raman Spectroscopy

  • Sample Preparation: A few milligrams of the crystalline sample are placed in a glass capillary tube or directly onto a sample holder.

  • Data Acquisition: The FT-Raman spectrum is obtained using a 1064 nm Nd:YAG laser source to minimize fluorescence, which can be an issue with aromatic compounds.[1][3] The spectrum is collected over a similar range (e.g., 4000–100 cm⁻¹).

  • Rationale: Raman spectroscopy is complementary to FT-IR, providing strong signals for symmetric vibrations and non-polar bonds, such as the C-C bonds within the aromatic ring.[2]

Computational Protocol: Density Functional Theory (DFT)
  • Model Construction: The molecular structure of the p-tolylguanidinium cation and the nitrate anion are modeled.

  • Geometry Optimization: The structure is optimized to its lowest energy state using a functional like B3LYP with a basis set such as 6-311++G(d,p).[4][5] This level of theory provides a good balance between accuracy and computational cost for organic salts.[6]

  • Frequency Calculation: Vibrational frequencies and intensities for both IR and Raman spectra are calculated from the optimized geometry. A scaling factor (e.g., ~0.96) is often applied to the calculated frequencies to correct for anharmonicity and basis set limitations.

  • Rationale: DFT calculations provide a theoretical prediction of the vibrational modes, aiding in the assignment of complex experimental spectra. The Potential Energy Distribution (PED) analysis from these calculations can definitively associate a spectral band with specific molecular motions.[7]

Below is a diagram illustrating the integrated analytical workflow.

G cluster_exp Experimental Analysis cluster_comp Computational Analysis sample p-Tolylguanidinium Nitrate Sample ftir FT-IR Spectroscopy sample->ftir raman FT-Raman Spectroscopy sample->raman exp_spec Experimental Spectra ftir->exp_spec raman->exp_spec dft DFT Modeling (B3LYP/6-311++G(d,p)) opt Geometry Optimization dft->opt freq Frequency Calculation & PED Analysis opt->freq theo_spec Theoretical Spectra freq->theo_spec assign Vibrational Assignment & Comparative Analysis exp_spec->assign theo_spec->assign G pTGN p-Tolylguanidinium Nitrate p-Tolyl Group Guanidinium Core Nitrate Anion pT_vib pT_vib pTGN:pT->pT_vib G_vib Guanidinium Vibrations N-H Stretch (3450-3200 cm⁻¹) NH₂ Scissor (~1660 cm⁻¹) C-N Stretch (~1000 cm⁻¹) pTGN:G->G_vib N_vib Nitrate Vibrations Asym. Stretch (ν₃, ~1380 cm⁻¹) Sym. Stretch (ν₁, ~1050 cm⁻¹) Bending Modes pTGN:N->N_vib

Caption: Structural components and their key vibrations.

References

  • Angell, C. L., et al. (1957). The infra-red spectrum, structure, and normal vibrations of the guanidinium ion. Transactions of the Faraday Society.

  • Anbalagan, G., & Palanivel, R. (2017). Synthesis, Crystal Structure and Vibrational Spectral Analysis of Guanidinium Hydrogen L-aspartate Single Crystal. Journal of Physical Science.

  • Costa, L. A. S., et al. (2008). DFT study of structural and vibrational properties of guanidinium derivatives. Journal of Molecular Structure: THEOCHEM. Available through ResearchGate.

  • Asmis, K. R., et al. (2009). Infrared Spectroscopy of the Microhydrated Nitrate Ions NO3-(H2O)1-6. The Journal of Physical Chemistry A.

  • Peters, S. J. (2011). VIBRATIONAL SUM FREQUENCY AND RAMAN SPECTROSCOPIC STUDIES OF AIR-AQUEOUS INTERFACES AND SOLUTIONS OF NITRATE SALTS. Ohio State University.

  • Anbalagan, G., & Palanivel, R. (2017). Synthesis, Crystal Structure and Vibrational Spectral Analysis of Guanidinium Hydrogen L-aspartate Single Crystal. Journal of Physical Science.

  • Asmis, K. R., et al. (2009). Infrared Spectroscopy of the Microhydrated Nitrate Ions NO3−(H2O)1−6. ACS Publications.

  • Ito, M., & Seo, M. (1996). Vibrational Spectroscopy of Adsorbed Sulfate and Nitrate Ions on Au(100) Electrodes. Journal of the Brazilian Chemical Society.

  • D'Auria, R., et al. (2009). Infrared Spectroscopy of the Microhydrated Nitrate Ions NO3-(H2O)(1-6). Available through ResearchGate.

  • Sene, F. F., et al. (2019). Vibrational modes of guanidinium salicylate. Available through ResearchGate.

  • Fathima Rizwana, B., et al. (2017). Spectroscopic investigation (FT-IR, FT-Raman, UV, NMR), Computational analysis (DFT method) and Molecular docking studies on 2-[. Research India Publications.

  • Williams, W. D., et al. (2016). Vibrational spectroscopy of anionic nitrate complexes of UO22+ and Eu3+ isolated in the gas phase. Dalton Transactions.

  • Anderle, M., & Knopp, J. (2015). Integrating FT-IR and FT-Raman for the Pharmaceutical Industry. Spectroscopy Online.

  • Sikirzhytski, V., et al. (2023). Vibrational Spectroscopy as a Tool for Bioanalytical and Biomonitoring Studies. MDPI.

  • Aathithan, S., et al. (2021). Synthesis, spectroscopic (FT-IR, FT-Raman, NMR & UV-Vis), reactive (ELF, LOL, Fukui), drug likeness and molecular docking insights on novel 4-[3-(3-methoxy-phenyl). Scientific Reports.

  • Aruldhas, G., et al. (2007). FT-IR, FT-RAMAN AND SERS SPECTRA OF L-PROLINE. Journal of the Serbian Chemical Society.

  • Parrish, D. A., & Shreeve, J. M. (2023). Synthesis, Characterization, and Energetic Properties of Nitrate Ester Acrylate Polymer. ACS Omega.

  • Sadergaski, L. R., et al. (2020). Measuring Hydroxylammonium, Nitrate, and Nitrite Concentration with Raman Spectroscopy for the 238Pu Supply Program. Oak Ridge National Laboratory.

  • Krishnan, S., & Ramakrishnan, V. (2005). Vibrational spectral analysis of L-lysine L-lysinium dichloride nitrate. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy.

  • Gunasekaran, S., et al. (2010). FTIR AND FT-RAMAN SPECTRAL ANALYSIS OF PACLITAXEL DRUGS. International Journal of Pharmaceutical Sciences Review and Research.

  • Lang, Q., et al. (2022). Density functional theory studies on N4 and N8 species: Focusing on various structures and excellent energetic properties. Frontiers in Chemistry.

  • Singh, G., et al. (2013). Synthesis and Characterization of Poly Glycidyl Nitrate. Available through ResearchGate.

  • Czakler, I., et al. (2007). Structural and vibrational studies of anilinium nitrate. Available through ResearchGate.

  • Jin, W. J., et al. (1993). Synthesis, characterization and luminescent properties of complexes of rare earth nitrates with 2,2':4',4'':2'',2'''-quaterpyridine. Available through ResearchGate.

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  • Al-Amery, M. H. A., & Meteab, H. S. (2015). Synthesis and Characterization of Some New Metal Complexes of 2-phenyl-2-(p-tolylamino) and 2-phenyl-2-(phenylamino) Acetonitrile Compounds. Available through ResearchGate.

  • Li, J., et al. (2024). Density Functional Theory Calculations and Infrared Spectral Analysis of Lignin. MDPI.

  • Wenger, O. S., et al. (2016). Ultrafast transient IR spectroscopy and DFT calculations of ruthenium(II) polypyridyl complexes. Physical Chemistry Chemical Physics.

  • He, Y., et al. (2022). Density Functional Theory Investigation on the Molecular Structure and Vibrational Spectra of Triclosan. Spectroscopy Online. on-the-molecular-structure-and-vibrational-spectra-of-triclosan)

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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of p-Tolylguanidinium Nitrate

For researchers and professionals in drug development, the responsible management of chemical waste is not merely a regulatory obligation but a cornerstone of a safe and ethical laboratory environment. This guide provide...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, the responsible management of chemical waste is not merely a regulatory obligation but a cornerstone of a safe and ethical laboratory environment. This guide provides a detailed, step-by-step protocol for the proper disposal of p-Tolylguanidinium nitrate, a compound that, while valuable in synthesis, requires careful handling due to its inherent chemical properties. This document moves beyond a simple checklist, offering insights into the causality behind each procedural step to ensure a culture of safety and environmental stewardship in your laboratory.

Understanding the Hazard Profile of p-Tolylguanidinium Nitrate

  • Oxidizing Properties : The nitrate group renders the compound an oxidizer.[1] This means it can intensify fires and may cause ignition when in contact with combustible materials.[2][3]

  • Acute Oral Toxicity : It is harmful if swallowed.[1]

  • Eye Irritation : The compound is expected to cause serious eye irritation.[4]

  • Aquatic Toxicity : It is harmful to aquatic life with long-lasting effects.[5]

These properties dictate the stringent handling and disposal procedures necessary to mitigate risks.

Core Principles of p-Tolylguanidinium Nitrate Waste Management

The fundamental principle of managing p-Tolylguanidinium nitrate waste is the prevention of uncontrolled reactions and environmental contamination. This is achieved through proper segregation, containment, and the selection of an appropriate disposal pathway. Under no circumstances should this chemical be disposed of down the drain or in regular trash.[6][7]

Before handling p-Tolylguanidinium nitrate in any form, including as a waste product, the following PPE is mandatory:

  • Safety Goggles : To protect against eye irritation.[3][4][8]

  • Nitrile Gloves : To prevent skin contact.[4][9]

  • Laboratory Coat : To protect clothing and skin.[9]

Step-by-Step Disposal Procedures

The appropriate disposal procedure depends on the nature and quantity of the waste.

  • Collection : Carefully collect the solid waste in a designated, clearly labeled hazardous waste container. The container should be made of a compatible material (e.g., a high-density polyethylene (HDPE) pail).

  • Labeling : The waste container must be labeled "Hazardous Waste" and include the full chemical name: "p-Tolylguanidinium nitrate".

  • Segregation : This waste must be segregated from combustible materials, reducing agents, and strong acids.[2][3][9]

  • Storage : Store the sealed container in a cool, dry, and well-ventilated area designated for hazardous waste, away from heat and sources of ignition.[9]

  • Disposal Request : Arrange for pickup and disposal by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[9]

  • Aqueous Solutions :

    • Collection : Collect aqueous solutions of p-Tolylguanidinium nitrate in a designated, labeled hazardous waste container.

    • pH Neutralization : If the solution is acidic or basic, it should be neutralized to a pH between 6 and 9 before being added to the waste container.[10]

    • Segregation and Storage : Follow the same segregation and storage protocols as for solid waste.

  • Organic Solvent Solutions :

    • Collection : Collect solutions of p-Tolylguanidinium nitrate in organic solvents in a separate, labeled hazardous waste container for "Halogenated" or "Non-Halogenated" organic waste, as appropriate for the solvent used.[6][10]

    • Segregation and Storage : Store according to the guidelines for flammable liquid waste, away from oxidizers.

In the event of a spill, immediate and appropriate action is critical to prevent injury and environmental contamination.

  • Evacuate and Alert : Alert personnel in the immediate area and evacuate if necessary.[2][3]

  • Ventilate : Ensure the area is well-ventilated.[2]

  • Containment : For small spills, contain the spill with an inert absorbent material such as sand or vermiculite. NEVER use combustible materials like paper towels or sawdust for absorption. [2][3]

  • Collection : Carefully sweep up the absorbed material and place it in a labeled hazardous waste container.[8]

  • Decontamination : Clean the spill area with soap and water. Collect the cleaning materials and any contaminated PPE for disposal as hazardous waste.

  • Reporting : Report the spill to your laboratory supervisor and EHS department.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of p-Tolylguanidinium nitrate waste.

DisposalWorkflow cluster_assessment Waste Assessment cluster_solid Solid Waste cluster_liquid Liquid Waste Waste p-Tolylguanidinium Nitrate Waste Generated Form Determine Physical Form Waste->Form Solid Solid (powder, residue) Form->Solid Solid Liquid Liquid (solution) Form->Liquid Liquid CollectSolid Collect in Labeled Hazardous Waste Container Solid->CollectSolid StoreSolid Store in Designated Hazardous Waste Area CollectSolid->StoreSolid DisposeSolid Dispose via EHS/Contractor StoreSolid->DisposeSolid Solvent Identify Solvent Liquid->Solvent Aqueous Aqueous Solution Solvent->Aqueous Water Organic Organic Solution Solvent->Organic Organic CollectAqueous Collect in Labeled Aqueous Hazardous Waste Container Aqueous->CollectAqueous CollectOrganic Collect in Labeled Organic Solvent Waste Container Organic->CollectOrganic StoreLiquid Store in Designated Hazardous Waste Area CollectAqueous->StoreLiquid CollectOrganic->StoreLiquid DisposeLiquid Dispose via EHS/Contractor StoreLiquid->DisposeLiquid

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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